N-(4-Hydroxymethylbenzyl)trifluoroacetamide
Description
Properties
IUPAC Name |
2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO2/c11-10(12,13)9(16)14-5-7-1-3-8(6-15)4-2-7/h1-4,15H,5-6H2,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPKWGMIAIWOJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578879 | |
| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171723-95-8 | |
| Record name | 2,2,2-Trifluoro-N-{[4-(hydroxymethyl)phenyl]methyl}acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40578879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on N-(4-Hydroxymethylbenzyl)trifluoroacetamide
CAS Number: 171723-95-8
For Research Use Only. Not Intended for Diagnostic or Therapeutic Use.
This technical guide provides a comprehensive overview of N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a versatile intermediate compound with potential applications in medicinal chemistry and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, summarizing its chemical properties, synthesis, and known biological context.
Chemical and Physical Properties
This compound is a trifluoroacetamide derivative featuring a benzyl group substituted with a hydroxymethyl moiety at the para position. The trifluoroacetyl group attached to the nitrogen atom enhances its electron-withdrawing properties, making it a useful building block in organic synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | |
| Molecular Weight | 233.19 g/mol | |
| Appearance | Solid | |
| ¹H NMR | δ 4.45 (s, 2H, -CH₂OH), δ 6.50 (br s, 1H, -NH), δ 7.25–7.35 (m, 4H, aromatic) | |
| ¹⁹F NMR | δ -75 ppm (s) |
Synthesis and Characterization
While specific, detailed protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, a common synthetic approach involves the acylation of 4-(aminomethyl)benzyl alcohol with a trifluoroacetylating agent.
Illustrative Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for this compound.
Caption: A potential synthetic route to this compound.
Biological Activity and Potential Applications
This compound is primarily utilized as a precursor or intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical research. The presence of the trifluoroacetamide group can enhance the lipophilicity and binding affinity of parent compounds to biological targets.
Potential Anticancer Research Context
While no specific studies on the anticancer activity of this compound have been identified in the public domain, compounds with similar structural motifs have been investigated as potential anticancer agents. The following sections describe general mechanisms that are often explored for novel compounds in this therapeutic area.
VEGFR-2 Inhibition:
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Inhibition of VEGFR-2 is a validated strategy in cancer therapy.
-
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay A typical in vitro kinase assay would be employed to determine the inhibitory activity of a compound against the VEGFR-2 kinase domain. The protocol involves incubating the recombinant VEGFR-2 enzyme with a substrate (e.g., a synthetic peptide) and ATP in the presence of varying concentrations of the test compound. The extent of substrate phosphorylation is then quantified, often using methods like fluorescence, luminescence, or radioactivity, to determine the compound's IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
The diagram below illustrates a generalized workflow for a VEGFR-2 kinase inhibition assay.
Caption: Generalized workflow for an in vitro VEGFR-2 kinase inhibition assay.
Induction of Apoptosis and Cell Cycle Arrest:
Many anticancer agents exert their effects by inducing programmed cell death (apoptosis) and/or causing cell cycle arrest in cancer cells. These processes are often mediated by complex signaling pathways.
-
Potential Signaling Pathways: Should this compound or its derivatives exhibit pro-apoptotic or cell cycle inhibitory activity, key signaling pathways that would be investigated include the p53 pathway. DNA damage or cellular stress can lead to the activation of p53, which in turn can transcriptionally activate genes like p21 (leading to cell cycle arrest) and Bax (promoting apoptosis).
The following diagram provides a simplified representation of the p53-mediated apoptosis and cell cycle arrest pathways.
Caption: Simplified p53-mediated apoptosis and cell cycle arrest pathways.
Conclusion
This compound is a valuable chemical intermediate. While its direct biological activities are not yet well-documented in publicly available research, its structural features suggest its utility in the synthesis of potentially bioactive molecules. Further investigation into the biological effects of this compound and its derivatives could yield valuable insights for drug discovery and development.
An In-depth Technical Guide to N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a fluorinated organic compound with significant utility as a versatile building block in medicinal chemistry and organic synthesis. Its unique structural features, comprising a trifluoroacetamide group and a hydroxymethylbenzyl moiety, make it a valuable precursor for the development of novel therapeutic agents and other complex molecules. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.
Chemical Properties and Data
This compound is a white to pale cream crystalline powder.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3][4] |
| Molecular Weight | 233.19 g/mol | [2][3][4] |
| CAS Number | 171723-95-8 | [2] |
| IUPAC Name | 2,2,2-trifluoro-N-[[4-(hydroxymethyl)phenyl]methyl]acetamide | [2] |
| Canonical SMILES | C1=CC(=CC=C1CNC(=O)C(F)(F)F)CO | [4] |
| InChI Key | BRPKWGMIAIWOJL-UHFFFAOYSA-N | [2] |
| Melting Point | 88-89 °C | |
| Storage Conditions | 2-8°C, sealed in a dry environment |
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through various routes. A common and effective method involves a two-step process starting from 4-(aminomethyl)benzoic acid.
Two-Step Synthesis from 4-(aminomethyl)benzoic acid
This synthetic pathway involves the reduction of the carboxylic acid group followed by the trifluoroacetylation of the amine.
Experimental Protocol:
Step 1: Reduction of 4-(aminomethyl)benzoic acid
-
In a round-bottom flask, suspend 4-(aminomethyl)benzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
To this suspension, add borane-tetrahydrofuran complex (BH₃-THF) (2.65 eq) dropwise at 0°C.
-
After the addition is complete, reflux the reaction mixture for 8 hours.
-
Cool the reaction to room temperature and quench by the slow addition of methanol.
-
Filter the mixture through celite to remove boron byproducts.
-
Concentrate the filtrate under reduced pressure to obtain 4-aminomethylbenzyl alcohol.
Step 2: Trifluoroacetylation of 4-aminomethylbenzyl alcohol
-
Dissolve the crude 4-aminomethylbenzyl alcohol from the previous step in dichloromethane (DCM).
-
Add triethylamine (TEA) as a base to the solution.
-
Cool the mixture to 0°C and add trifluoroacetic anhydride (TFAA) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization to yield this compound.[2]
Utility as a Versatile Chemical Intermediate
This compound is a valuable building block in organic synthesis due to the presence of two reactive functional groups: the hydroxymethyl group and the trifluoroacetamide group. These groups can be selectively modified to introduce further complexity.
The hydroxymethyl group can undergo oxidation to form the corresponding carboxylic acid or be converted to a leaving group for nucleophilic substitution reactions. The trifluoroacetamide group can be hydrolyzed to the corresponding amine. This versatility makes it a key intermediate in the synthesis of more complex molecules, including those with potential biological activity.
Role in the Synthesis of Biologically Active Molecules
While comprehensive biological studies on this compound itself are not extensively available in the public domain, its importance is highlighted by its use as a precursor in the synthesis of compounds with therapeutic potential. For instance, it has been utilized as a starting material in the synthesis of substituted pyrimidine derivatives.
Experimental Protocol: Synthesis of N-[4-(2-Amino-pyrimidin-4-yloxymethyl)-benzyl]-2,2,2-trifluoro-acetamide
-
Dissolve this compound (1.15 mmol) in dry dimethylacetamide under an argon atmosphere.
-
Add sodium hydride (NaH) (2.31 mmol) to the solution.
-
Add 2-amino-4-chloro-pyrimidine (0.77 mmol) and stir the mixture at room temperature overnight.
-
Carefully quench the excess NaH by adding water.
-
Pour the mixture into 0.5 N HCl and extract the crude product with ethyl acetate.
-
Wash the combined organic phases with brine and dry over MgSO₄.
-
Evaporate the solvent and purify the product by flash column chromatography to yield the desired substituted pyrimidine.
This demonstrates its utility in generating more complex molecules with potential for biological evaluation. The trifluoroacetamide moiety in such derivatives can be crucial for binding to biological targets like enzymes and receptors.[2]
Potential Biological Significance
The structural motifs present in this compound suggest its potential as a scaffold in drug discovery. The trifluoroacetyl group can enhance metabolic stability and binding affinity of a molecule to its target. The benzyl and hydroxymethyl groups provide points for modification to optimize pharmacokinetic and pharmacodynamic properties. While specific signaling pathways modulated by this compound are not yet elucidated, it is a valuable tool for generating libraries of compounds for screening against various biological targets.
Conclusion
This compound is a well-characterized chemical compound with a defined molecular weight and formula. Its primary significance lies in its role as a versatile intermediate in organic and medicinal chemistry. The detailed synthetic protocols and an understanding of its chemical reactivity enable its use in the construction of more complex and potentially bioactive molecules. Further research into the direct biological activities of this compound could open new avenues for its application.
References
An In-depth Technical Guide to the Solubility of N-(4-Hydroxymethylbenzyl)trifluoroacetamide in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of N-(4-Hydroxymethylbenzyl)trifluoroacetamide. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on providing a robust framework for researchers to determine and predict its solubility in various organic solvents. The guide includes a detailed experimental protocol for solubility determination via the gravimetric method, a template for data presentation, and an introduction to the use of Hansen Solubility Parameters (HSP) for predicting solubility.
Introduction to this compound
This compound is a fluorinated organic compound with a molecular weight of 233.19 g/mol . Its structure, featuring a polar hydroxymethyl group, an amide linkage, and a trifluoromethyl group, suggests a moderate to good solubility in polar organic solvents. The presence of both hydrogen bond donor (-OH, -NH) and acceptor (C=O, -F) sites allows for complex interactions with a range of solvents. Understanding its solubility is critical for applications in drug development, chemical synthesis, and formulation science.
Predicted Solubility Profile
Based on the principle of "like dissolves like," the polarity of this compound indicates that it is likely to be more soluble in polar solvents than in nonpolar solvents. Solvents capable of hydrogen bonding are expected to be particularly effective.
-
High Expected Solubility: Polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., acetone, dichloromethane, ethyl acetate).
-
Low Expected Solubility: Nonpolar solvents (e.g., hexane, toluene).
Experimental Determination of Solubility
A precise understanding of solubility requires empirical measurement. The following section details a standard gravimetric method for determining the solubility of a solid compound in an organic solvent.
Experimental Protocol: Gravimetric Solubility Determination
This protocol outlines the steps to quantitatively measure the solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent (analytical grade)
-
Analytical balance (readable to ±0.0001 g)
-
Thermostatic shaker or water bath
-
Vials with screw caps
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pre-weighed evaporation dishes or vials
-
Oven or vacuum oven
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. An excess of solid should be visible at the bottom of the vial to ensure saturation.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium (typically 24-48 hours). Periodically check to ensure that undissolved solid remains.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear solution above the solid) using a syringe.
-
Attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry evaporation dish or vial. This step is crucial to remove any undissolved microcrystals.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered solution.
-
Place the evaporation dish in an oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 40-60 °C).
-
Continue heating until a constant weight of the dried solute is achieved.
-
Cool the dish in a desiccator to room temperature and weigh it on the analytical balance.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved solid (m_solute) by subtracting the weight of the empty dish from the final weight of the dish with the dried solid.
-
Calculate the mass of the solvent (m_solvent) by subtracting the mass of the dissolved solid from the total mass of the filtered solution.
-
Solubility can be expressed in various units, most commonly as g/100 g of solvent or g/L of solvent.
Solubility (g / 100 g solvent) = (m_solute / m_solvent) * 100
-
Experimental Workflow Diagram
Data Presentation
The following table provides a standardized format for presenting the experimentally determined solubility data for this compound in various organic solvents at a specified temperature.
| Organic Solvent | Temperature (°C) | Solubility ( g/100 g solvent) | Solubility (g/L of solvent) | Observations |
| Methanol | 25 | Experimental Data | Experimental Data | e.g., Clear solution |
| Ethanol | 25 | Experimental Data | Experimental Data | e.g., Clear solution |
| Acetone | 25 | Experimental Data | Experimental Data | e.g., Clear solution |
| Dichloromethane | 25 | Experimental Data | Experimental Data | e.g., Clear solution |
| Ethyl Acetate | 25 | Experimental Data | Experimental Data | e.g., Clear solution |
| Toluene | 25 | Experimental Data | Experimental Data | e.g., Partially soluble |
| Hexane | 25 | Experimental Data | Experimental Data | e.g., Insoluble |
Predictive Approach: Hansen Solubility Parameters (HSP)
Hansen Solubility Parameters are a powerful tool for predicting the solubility of a solute in a solvent. The principle is that substances with similar HSP values are likely to be miscible. HSP are composed of three parameters:
-
δD (Dispersion): Energy from dispersion forces.
-
δP (Polar): Energy from polar interactions.
-
δH (Hydrogen Bonding): Energy from hydrogen bonds.
The distance (Ra) between the HSP of a solute and a solvent in the 3D Hansen space can be calculated. A smaller distance indicates a higher likelihood of solubility.
Hansen Solubility Parameters for Common Organic Solvents
The table below provides the HSP for a range of organic solvents. While the HSP for this compound are not available, researchers can experimentally determine them and use this table to find suitable solvents.
| Solvent | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) |
| Acetone | 15.5 | 10.4 | 7.0 |
| Dichloromethane | 18.2 | 6.3 | 6.1 |
| Ethanol | 15.8 | 8.8 | 19.4 |
| Ethyl Acetate | 15.8 | 5.3 | 7.2 |
| Hexane | 14.9 | 0.0 | 0.0 |
| Methanol | 15.1 | 12.3 | 22.3 |
| Toluene | 18.0 | 1.4 | 2.0 |
| Water | 15.5 | 16.0 | 42.3 |
Logical Relationship of Hansen Solubility Parameters
Conclusion
N-(4-Hydroxymethylbenzyl)trifluoroacetamide structure and functional groups
An In-depth Technical Guide to N-(4-Hydroxymethylbenzyl)trifluoroacetamide
This technical guide provides a comprehensive overview of this compound, a molecule of interest in medicinal chemistry and organic synthesis. The document details its chemical structure, functional groups, and relevant physicochemical and biological data. It also outlines experimental protocols for its synthesis and characterization and visualizes key concepts using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals involved in drug development and chemical research.
Molecular Structure and Functional Groups
This compound (C₁₀H₁₀F₃NO₂) is a derivative of trifluoroacetamide featuring a benzyl group substituted at the para (4) position with a hydroxymethyl moiety.[1] The molecule's structure is characterized by several key functional groups that dictate its chemical properties and biological activity.
-
Aromatic Ring: A central phenyl ring provides a rigid scaffold and participates in π-stacking interactions.
-
Hydroxymethyl Group (-CH₂OH): This primary alcohol group can act as both a hydrogen bond donor and acceptor, potentially improving solubility and allowing for interactions with biological targets.[1] It can also be a site for further chemical modification, such as oxidation to a carboxylic acid.[1]
-
Trifluoroacetamide Group (-NHCOCF₃): This functional group consists of a secondary amide linked to a trifluoromethyl group. The strong electron-withdrawing nature of the three fluorine atoms enhances the acidity of the N-H proton and influences the molecule's electronic properties and binding affinities.[1] The trifluoroacetyl group is a key component for its interaction with enzymes and receptors.[1]
Below is a 2D representation of the chemical structure.
Caption: 2D Chemical Structure of this compound.
Physicochemical and Biological Data
The compound's properties make it a valuable intermediate in various synthetic and medicinal applications.[1]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | [2][3][4] |
| Molecular Weight | 233.19 g/mol | [1][2][3] |
| Physical Form | Solid | |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in dry, 2-8°C | [4] |
| InChI Key | BRPKWGMIAIWOJL-UHFFFAOYSA-N | [1] |
Biological Activity: Anticancer Properties
Recent studies have indicated the potential of this compound as an anticancer agent, demonstrating growth inhibitory activity against various cancer cell lines.[1]
| Cell Line | Cancer Type | GI₅₀ (µM) | Activity Description | Reference |
| HCT-116 | Colon Cancer | 12.8 | Induces apoptosis and cell cycle arrest | [1] |
| MCF7 | Breast Cancer | 14.5 | Significant growth inhibition observed | [1] |
| A549 | Lung Cancer | 16.0 | Shows potential for further investigation | [1] |
Experimental Protocols
Synthesis Protocol
A common method for the synthesis of this compound involves the acylation of 4-hydroxymethylbenzylamine with a trifluoroacetic acid derivative, such as trifluoroacetic anhydride.[1]
Materials:
-
4-hydroxymethylbenzylamine
-
Trifluoroacetic anhydride
-
Anhydrous aprotic solvent (e.g., Dichloromethane, Tetrahydrofuran)
-
Base (e.g., Triethylamine, Pyridine)
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve 4-hydroxymethylbenzylamine in the anhydrous aprotic solvent within a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base to the solution and cool the mixture to 0°C using an ice bath.
-
Slowly add trifluoroacetic anhydride dropwise to the stirred solution, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product using column chromatography or recrystallization to obtain pure this compound.
Caption: General workflow for the synthesis of this compound.
Characterization Protocol
The identity and purity of the synthesized compound are confirmed using standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show distinct signals corresponding to the aromatic protons (typically in the 7.0-7.5 ppm range), the benzylic CH₂ protons, the alcohol OH proton, and the amide NH proton. The integration of these signals should match the number of protons in the structure.
-
¹³C NMR: The spectrum will display signals for each unique carbon atom, including those in the aromatic ring, the benzylic carbon, the carbonyl carbon, and the trifluoromethyl carbon (which may show coupling to fluorine).
-
¹⁹F NMR: A single signal is expected for the three equivalent fluorine atoms of the CF₃ group.
-
-
Infrared (IR) Spectroscopy:
-
The IR spectrum provides confirmation of the functional groups. Key expected absorption bands include:
-
A broad O-H stretch from the alcohol group (~3300-3400 cm⁻¹).
-
An N-H stretch from the amide group (~3200-3300 cm⁻¹).
-
A strong C=O stretch from the amide carbonyl (~1680-1720 cm⁻¹).
-
C-F stretches from the trifluoromethyl group (~1100-1300 cm⁻¹).
-
-
-
Mass Spectrometry (MS):
-
Mass spectrometry is used to confirm the molecular weight of the compound. The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the calculated molecular weight of 233.19 g/mol .
-
Mechanism of Action and Signaling Pathways
This compound has shown potential as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), suggesting a role in modulating angiogenesis.[1] Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.
VEGFR-2 is a key receptor tyrosine kinase that, upon binding its ligand (VEGF-A), initiates a cascade of downstream signaling events. This pathway includes the activation of PLCγ, PI3K/Akt, and MAPK/ERK pathways, ultimately leading to endothelial cell proliferation, migration, and survival. By inhibiting VEGFR-2, this compound can block these downstream effects, thereby impeding angiogenesis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of the compound.
References
Spectroscopic Profile of N-(4-Hydroxymethylbenzyl)trifluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a versatile intermediate in organic synthesis and medicinal chemistry. This document presents available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for acquiring such spectra.
Core Spectroscopic Data
The structural integrity of this compound can be confirmed through a combination of spectroscopic techniques. The following tables summarize the available quantitative data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.25–7.35 | m | 4H | Aromatic protons |
| 6.50 | br s | 1H | -NH |
| 4.45 | s | 2H | -CH₂OH |
¹⁹F NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| -75 | s | -CF₃ |
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch |
| ~1700 | C=O stretch (Amide I) |
Note: A full experimental IR spectrum with detailed peak assignments is recommended for unambiguous identification.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio of a compound and its fragments, confirming the molecular weight and offering insights into its structure.
Experimental Protocols
The following are detailed methodologies for obtaining the key spectroscopic data for a solid organic compound such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.
-
Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.
-
-
Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity, indicated by a sharp and symmetrical lock signal.
-
Tune and match the probe for the desired nuclei (¹H, ¹³C, ¹⁹F).
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C. A spectral width of ~220 ppm and a relaxation delay of 2-5 seconds are typical.
-
¹⁹F NMR: Acquire the spectrum using a standard pulse sequence. A spectral width appropriate for fluorine compounds should be selected.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift scale using the reference standard (TMS at 0 ppm for ¹H and ¹³C NMR).
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.
-
Infrared (IR) Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal.
-
Lower the press arm to apply firm and even pressure to the sample, ensuring good contact with the crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
-
Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
-
Identify and label the major absorption bands.
-
Correlate the observed bands with known functional group frequencies to confirm the presence of key structural features (e.g., N-H, C=O, aromatic C-H, C-F).
-
Mass Spectrometry (MS) Protocol (Electron Ionization - EI)
-
Sample Introduction:
-
For a solid sample, use a direct insertion probe.
-
Load a small amount of this compound into a capillary tube and place it in the probe.
-
Insert the probe into the mass spectrometer's ion source.
-
-
Instrument Parameters:
-
Set the ionization mode to Electron Ionization (EI).
-
Use a standard electron energy of 70 eV.
-
Set the ion source temperature (e.g., 200-250 °C) and the mass analyzer scan range (e.g., m/z 40-400).
-
-
Data Acquisition:
-
Slowly heat the direct insertion probe to volatilize the sample into the ion source.
-
Acquire the mass spectrum as the sample enters the gas phase.
-
-
Data Analysis:
-
Identify the molecular ion peak (M⁺), which corresponds to the molecular weight of the compound.
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This can provide valuable structural information.
-
Compare the obtained spectrum with spectral libraries for potential matches.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Potential Biological Activity of N-(4-Hydroxymethylbenzyl)trifluoroacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for N-(4-Hydroxymethylbenzyl)trifluoroacetamide. This guide synthesizes information from structurally related compounds, primarily N-benzyl-2,2,2-trifluoroacetamide, to project potential biological activities and outline experimental approaches for its investigation. All proposed activities and mechanisms require experimental validation.
Executive Summary
This compound is a fluorinated amide derivative with potential as a bioactive molecule. Based on the observed activities of the closely related analog, N-benzyl-2,2,2-trifluoroacetamide, this compound is hypothesized to possess anticancer, antifungal, and antibacterial properties. The trifluoroacetamide moiety is crucial for these potential activities, likely contributing to interactions with biological targets such as enzymes and receptors through hydrogen bonding and electrostatic interactions.[1] This document provides a comprehensive overview of the projected biological activities, proposes detailed experimental protocols for their validation, and outlines potential mechanisms of action for this compound.
Projected Biological Activities and Quantitative Data from Analog Compounds
The biological activities of this compound are extrapolated from studies on N-benzyl-2,2,2-trifluoroacetamide. The presence of the 4-hydroxymethyl group on the benzyl ring may influence the solubility, metabolism, and target interaction of the parent compound, potentially altering its efficacy and specificity.
Anticancer Activity
N-benzyl-2,2,2-trifluoroacetamide has demonstrated cytotoxic effects against the A549 lung adenocarcinoma cell line.[1] It is plausible that this compound exhibits similar or enhanced anticancer properties.
| Compound | Cell Line | Assay | IC50 | Cytotoxicity at 200 µg/mL |
| N-benzyl-2,2,2-trifluoroacetamide | A549 (Lung Adenocarcinoma) | MTT | 100 µg/mL | 75.3% |
Data extracted from Al-Dhabi et al., 2017.[1]
Antimicrobial Activity
N-benzyl-2,2,2-trifluoroacetamide has shown broad-spectrum antifungal activity and moderate antibacterial activity.[1] The minimum inhibitory concentrations (MICs) for this analog against various fungal and bacterial strains are presented below, suggesting a similar potential for this compound.
Table 2: Antifungal Activity of N-benzyl-2,2,2-trifluoroacetamide
| Fungal Strain | MIC (µg/mL) |
| Aspergillus flavus | 15.62 |
| Botrytis cinerea | 31.25 |
| Trichophyton mentagrophytes | 62.5 |
| Scopulariopsis sp. | 62.5 |
| Candida albicans | 62.5 |
| Malassezia pachydermatis | 62.5 |
Data extracted from Al-Dhabi et al., 2017.[1]
Proposed Mechanisms of Action
The trifluoroacetamide functional group is a key determinant of the biological activity of these compounds, enhancing their ability to interact with molecular targets.[1] Molecular docking studies on N-benzyl-2,2,2-trifluoroacetamide suggest potential interactions with key enzymes in metabolic and pathogenic pathways.
Potential Anticancer Mechanism
The cytotoxic effects of this compound could be mediated through the inhibition of enzymes crucial for cancer cell survival or proliferation. A proposed workflow for investigating this is outlined below.
Caption: Hypothesized anticancer mechanism of action.
Potential Antimicrobial Mechanism
The antimicrobial activity may stem from the inhibition of essential microbial enzymes. For instance, N-benzyl-2,2,2-trifluoroacetamide has been docked against AmpC beta-lactamase, Glucosamine-6-Phosphate Synthase, and lanosterol 14 alpha-demethylase (CYP51), which are targets for antibacterial and antifungal drugs.[1]
Caption: Hypothesized antimicrobial mechanism of action.
Detailed Experimental Protocols
The following are proposed experimental protocols for the evaluation of the biological activity of this compound, adapted from methodologies used for its structural analog.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of this compound on a cancer cell line (e.g., A549).
4.1.1 Materials
-
This compound
-
Human cancer cell line (e.g., A549)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator
-
Microplate reader
4.1.2 Procedure
-
Cell Culture: Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.
-
Cell Seeding: Harvest cells using trypsin-EDTA and seed into 96-well plates at a density of 1 x 10^4 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations. Replace the medium in the wells with the compound-containing medium and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
Caption: Experimental workflow for the MTT assay.
Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the determination of the minimum inhibitory concentration of this compound against microbial strains using a broth microdilution method.
4.2.1 Materials
-
This compound
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi
-
96-well plates
-
Microplate incubator
-
Spectrophotometer
4.2.2 Procedure
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a turbidity equivalent to a 0.5 McFarland standard.
-
Compound Dilution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the broth in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Caption: Experimental workflow for the MIC assay.
Structure-Activity Relationship (SAR) Considerations
While data is limited, the introduction of a hydroxymethyl group at the 4-position of the benzyl ring in N-benzyl-2,2,2-trifluoroacetamide could have several effects:
-
Increased Polarity: The hydroxyl group will increase the polarity of the molecule, which may affect its solubility and ability to cross cell membranes.
-
Hydrogen Bonding: The hydroxymethyl group can act as a hydrogen bond donor and acceptor, potentially leading to new or enhanced interactions with biological targets.
-
Metabolic Site: The benzyl alcohol moiety could be a site for metabolism (e.g., oxidation to an aldehyde or carboxylic acid), which could either activate or deactivate the compound.
Further research on a series of substituted N-benzyltrifluoroacetamides is necessary to establish a clear SAR.
Conclusion and Future Directions
This compound is a promising candidate for further investigation as a potential anticancer and antimicrobial agent. The data from its close analog, N-benzyl-2,2,2-trifluoroacetamide, provides a strong rationale for this exploration. Future research should focus on:
-
Synthesis and Characterization: Confirmation of the synthesis and purity of this compound.
-
In Vitro Screening: Experimental validation of its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial pathogens.
-
Mechanism of Action Studies: Identification of the specific molecular targets and signaling pathways modulated by the compound.
-
Structure-Activity Relationship Studies: Synthesis and evaluation of a library of related analogs to optimize activity and selectivity.
This technical guide serves as a foundational document to stimulate and direct future research into the therapeutic potential of this compound.
References
The Trifluoroacetamide Group: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine-containing functional groups has become a paramount strategy in contemporary drug discovery. Among these, the trifluoroacetamide group (-NHCOCF₃) has emerged as a critical moiety, imparting a unique constellation of physicochemical and pharmacological properties to bioactive molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and multifaceted roles of the trifluoroacetamide group in medicinal chemistry, with a focus on quantitative data, detailed experimental protocols, and the visualization of relevant biological pathways.
Physicochemical Properties and Bioisosteric Rationale
The trifluoroacetamide group is often employed as a bioisostere for other chemical moieties, such as the acetamide or sulfonamide groups, to modulate a drug candidate's properties. The strong electron-withdrawing nature of the trifluoromethyl (CF₃) group significantly influences the characteristics of the adjacent amide bond.
Key Physicochemical Impacts:
-
Increased Lipophilicity: The CF₃ group generally increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[1]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation, particularly oxidative metabolism by cytochrome P450 enzymes. This can lead to a longer drug half-life and a more predictable pharmacokinetic profile.[2]
-
Modulation of Acidity/Basicity: The electron-withdrawing CF₃ group increases the acidity of the N-H proton in the amide, influencing its hydrogen bonding capabilities and interactions with biological targets.
-
Conformational Control: The steric bulk and electronic properties of the trifluoroacetamide group can influence the conformational preferences of a molecule, which can be crucial for optimal binding to a target protein.[3]
Synthesis of Trifluoroacetamide Derivatives
The synthesis of N-aryl trifluoroacetamides is a fundamental transformation in the preparation of drug candidates containing this group. A general and widely applicable method involves the acylation of an aniline derivative with a trifluoroacetylating agent.
Experimental Protocol: General Synthesis of N-Aryl Trifluoroacetamides
This protocol describes a representative procedure for the synthesis of N-aryl trifluoroacetamides.
Materials:
-
Substituted aniline (1.0 eq)
-
Trifluoroacetic anhydride (1.2 eq)
-
Pyridine (2.0 eq)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Dissolve the substituted aniline (1.0 eq) in dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (2.0 eq) to the solution.
-
Add trifluoroacetic anhydride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.
-
Wash the combined organic layers sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-aryl trifluoroacetamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.[4][5]
General workflow for the synthesis of N-Aryl Trifluoroacetamides.
Role in Modulating Biological Activity: Quantitative Insights
The incorporation of a trifluoroacetamide group can significantly impact the biological activity of a drug candidate. This is often demonstrated through quantitative measures such as the half-maximal inhibitory concentration (IC₅₀), which indicates the concentration of a drug required to inhibit a biological process by 50%.
A notable example is the development of kinase inhibitors, a major class of anticancer drugs. The trifluoromethylphenyl group, a common scaffold in these inhibitors, often features a trifluoroacetamide or a related moiety.
Case Study: mTOR Kinase Inhibitors
The mammalian target of rapamycin (mTOR) is a crucial kinase that regulates cell growth and proliferation, and its dysregulation is implicated in many cancers.[6] Torin1 is a highly potent and selective mTOR inhibitor that contains a trifluoromethylphenyl group.[6]
| Compound | Target | IC₅₀ (nM) | Cell-based IC₅₀ (nM) | Selectivity (PI3K/mTOR) |
| Torin1 | mTOR | 3 | 2 (mTORC1), 10 (mTORC2) | >800-fold |
| PI3K | >1000 | 1800 |
Table 1: Inhibitory activity of Torin1, a kinase inhibitor containing a trifluoromethylphenyl moiety.[6]
The data in Table 1 highlights the high potency of Torin1 against mTOR, with IC₅₀ values in the low nanomolar range. The significant selectivity for mTOR over the related kinase PI3K is a critical attribute for a targeted therapeutic.
Case Study: Bcr-Abl Tyrosine Kinase Inhibitors
Nilotinib is another example of a kinase inhibitor that incorporates a trifluoromethylphenyl group. It is used in the treatment of chronic myeloid leukemia (CML) and targets the Bcr-Abl tyrosine kinase.[7]
| Compound | Target | IC₅₀ (nM) |
| Nilotinib | Bcr-Abl | <30 |
| c-Kit | 92 | |
| PDGFR | 58 |
Table 2: Inhibitory activity of Nilotinib, a Bcr-Abl inhibitor with a trifluoromethylphenyl group.[7]
Impact on Pharmacokinetic Properties
The trifluoroacetamide group can significantly improve the pharmacokinetic profile of a drug.
| Parameter | Description | Impact of Trifluoroacetamide |
| Half-life (t₁/₂) | Time for drug concentration to reduce by half. | Generally increased due to enhanced metabolic stability. |
| Bioavailability (F%) | Fraction of administered dose reaching systemic circulation. | Can be improved due to increased lipophilicity and metabolic stability. |
| Clearance (CL) | Volume of plasma cleared of drug per unit time. | Often decreased due to reduced metabolic breakdown. |
| Volume of Distribution (Vd) | Apparent volume into which a drug distributes. | Can be influenced by changes in lipophilicity and plasma protein binding. |
Table 3: General impact of the trifluoroacetamide group on key pharmacokinetic parameters.[8][9][10]
Key Experimental Protocols in Drug Discovery
Experimental Protocol: In Vitro Metabolic Stability Assay Using Liver Microsomes
This protocol outlines a common method to assess the metabolic stability of a compound, a critical step in preclinical drug development.
Materials:
-
Test compound
-
Liver microsomes (e.g., human, rat)
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (or NADPH)
-
Acetonitrile (containing an internal standard)
-
96-well plates
-
Incubator
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution in phosphate buffer to the desired final concentration (e.g., 1 µM).
-
In a 96-well plate, add the test compound solution and pre-incubate at 37 °C for 5-10 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Analyze the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear regression will give the elimination rate constant (k), from which the half-life (t₁/₂ = 0.693/k) and intrinsic clearance can be calculated.
Experimental Protocol: MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity. It is widely used to determine the IC₅₀ of anticancer compounds.
Materials:
-
Cells (e.g., cancer cell line)
-
Cell culture medium
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Multi-well spectrophotometer (ELISA reader)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37 °C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm using a multi-well spectrophotometer.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each concentration of the test compound relative to the untreated control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Visualizing Signaling Pathways and Workflows
Graphviz is a powerful tool for generating diagrams from a textual description, making it ideal for illustrating complex biological pathways and experimental workflows.
mTOR Signaling Pathway
The mTOR signaling pathway is a key regulator of cell growth and is a target for cancer therapy. The following DOT script generates a simplified diagram of this pathway, indicating the points of inhibition.
Simplified mTOR signaling pathway showing the point of inhibition by Torin1.
Conclusion
The trifluoroacetamide group is a powerful and versatile tool in the medicinal chemist's arsenal. Its ability to enhance metabolic stability, modulate lipophilicity, and influence biological activity makes it a valuable component in the design of novel therapeutics. A thorough understanding of its synthesis, physicochemical properties, and biological effects, supported by quantitative data and robust experimental protocols, is essential for the successful development of new and improved drugs. The continued exploration of this functional group is poised to yield further innovations in the treatment of a wide range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Synthesis of novel <i>N</i>-heteroarylphenyl trifluoroacetamide derivatives under thermal and microwave conditions - Arabian Journal of Chemistry [arabjchem.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Discovery of 1-(4-(4-propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a highly potent, selective Mammalian Target of Rapamycin (mTOR) inhibitor for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 4-methyl-N-[3-(4-methyl-1H-imidazole-1-yl)-5-(trifluoromethyl)phenyl]-3-[[4-(3-pyridinyl)-2-pyrimidnyl]amino]-benzamide tartarate | C32H28F3N7O7 | CID 56592674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pharmacokinetic Data: Key for Clinical Trials & Approvals [zenovel.com]
- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
The Trifluoroacetyl Group: A Technical Guide to its Discovery and Application in Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The strategic use of protecting groups is a fundamental pillar of modern organic synthesis, enabling the selective transformation of complex molecules. Among the diverse arsenal of amine protecting groups, the trifluoroacetyl (TFA) group stands out for its unique combination of stability to acidic conditions and facile cleavage under mild basic or reductive conditions. This technical guide provides a comprehensive overview of the discovery, history, and application of trifluoroacetamide protecting groups. It includes a historical timeline of key developments, detailed experimental protocols for protection and deprotection, a quantitative comparison of various methodologies, and an examination of the TFA group's orthogonality with other common protecting groups. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in designing and executing complex synthetic strategies.
Discovery and Historical Development
The journey of the trifluoroacetyl group from a chemical curiosity to a cornerstone of protecting group strategy spans several decades. Initially explored for the derivatization of amines for analytical purposes, its utility in synthesis became apparent over time.
Early Developments (1950s): The foundation for trifluoroacetylation was laid in the early 1950s. In 1952, E. J. Bourne and colleagues published their work on trifluoroacetic anhydride as a reagent for the acylation of amines.[1][2] While not explicitly framed as a "protecting group" strategy in the modern sense, this work established a key method for introducing the trifluoroacetyl moiety. Shortly after, in 1955, Schallenberg and Calvin introduced S-ethyl trifluorothioacetate as a milder alternative to the highly reactive trifluoroacetic anhydride, addressing some of its limitations.[3] These early trifluoroacetylating agents were primarily used to create volatile derivatives of amino acids for gas chromatography.[4][5]
Emergence as a Protecting Group (1960s-1970s): The concept of using the trifluoroacetyl group for temporary protection in multi-step synthesis gained traction in the following decades. Its stability to acidic conditions, a crucial feature for orthogonality, was recognized. A significant advancement came in 1970 when Weygand and Frauendorfer reported the reductive cleavage of N-trifluoroacetyl groups using sodium borohydride, providing a mild and selective deprotection method.[6] This discovery expanded the synthetic utility of the TFA group beyond what was achievable with basic hydrolysis. Throughout the 1970s, the trifluoroacetyl group was increasingly employed in peptide synthesis, particularly for the protection of lysine side chains.[2]
Modern Applications and Solid-Phase Synthesis (1980s-Present): The advent of solid-phase peptide synthesis (SPPS) brought new challenges and opportunities for protecting groups. While the trifluoroacetyl group had been used in solution-phase peptide synthesis for decades, its application in SPPS was explored more recently.[6] Its orthogonality with the widely used Boc (acid-labile) and Fmoc (base-labile) protecting groups has made it a valuable tool for the synthesis of complex peptides and for strategies involving on-resin modifications.[1][4] The TFA group is now recognized not only for its role in peptide chemistry but also as a versatile protecting group for amines in the synthesis of pharmaceuticals and other complex organic molecules.
Core Principles of Trifluoroacetyl Protection
Trifluoroacetylation is the introduction of a trifluoroacetyl group (CF₃CO-) onto a nucleophilic functional group, most commonly a primary or secondary amine, to form a trifluoroacetamide.[7] The strong electron-withdrawing effect of the three fluorine atoms is central to the group's utility:
-
Reduced Nucleophilicity and Basicity: The trifluoroacetyl group significantly decreases the electron density on the nitrogen atom, rendering the trifluoroacetamide much less nucleophilic and basic than the parent amine. This prevents the amine from participating in unwanted side reactions.
-
Acid Stability: The electron-withdrawing nature of the trifluoromethyl group stabilizes the amide bond to acidic conditions. Trifluoroacetamides are stable to strong acids like trifluoroacetic acid (TFA), which is commonly used to remove acid-labile protecting groups like Boc.[1]
-
Base and Reductive Lability: The electron-withdrawing effect also makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This allows for the facile cleavage of the trifluoroacetyl group under mild basic conditions (e.g., K₂CO₃ in methanol/water) or by reduction with reagents like sodium borohydride.[6][8]
Experimental Protocols
The following sections provide detailed experimental procedures for the introduction and removal of the trifluoroacetyl protecting group.
Protection of Amines
This is a common and efficient method for the protection of primary and secondary amines.
Procedure:
-
Dissolve the amine substrate (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (0.1-0.5 M) under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice-water bath.
-
To the stirred solution, slowly add trifluoroacetic anhydride (1.1-1.5 eq). For less reactive amines or to scavenge the trifluoroacetic acid byproduct, a non-nucleophilic base like pyridine or triethylamine (1.1-1.5 eq) can be added.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the N-trifluoroacetylated product.
Deprotection of Trifluoroacetamides
This method is widely used due to its mild conditions and effectiveness.[8]
Procedure:
-
Dissolve the N-trifluoroacetylated compound (1.0 eq) in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-3.0 eq) to the solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 1-6 hours).
-
Once the reaction is complete, neutralize the mixture to pH ~7 with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or DCM) (3x).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
This method is particularly useful for substrates that are sensitive to basic conditions.[6]
Procedure:
-
Dissolve the N-trifluoroacetylated compound (1.0 eq) in a protic solvent such as ethanol or a mixture of THF and ethanol (1:1 v/v).
-
Cool the solution to 0 °C in an ice-water bath.
-
Add sodium borohydride (NaBH₄) (2.0-5.0 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.
-
If a precipitate forms, filter the mixture.
-
Remove the organic solvent under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (3x).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent, filter, and concentrate in vacuo to yield the deprotected amine.
Quantitative Data and Method Comparison
The choice of protection and deprotection method depends on the specific substrate and the overall synthetic strategy. The following tables summarize quantitative data for various methods.
Table 1: Comparison of Trifluoroacetylation Methods for Benzylamine
| Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| (CF₃CO)₂O | Pyridine | DCM | 0 to RT | 2 | >95 | [7] |
| (CF₃CO)₂O | - | Dioxane | Reflux | 3 | 91 | [3] |
| CF₃COSEt | - | Ethanol | RT | 12 | ~90 | [3] |
| CF₃COOH/TCF | Et₃N | DCM | 0 to RT | 0.5 | 95 | [9] |
TCF: Trichloromethylchloroformate
Table 2: Comparison of Deprotection Methods for N-Benzyltrifluoroacetamide
| Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| K₂CO₃ (2 eq) | MeOH/H₂O | RT | 3 | >95 | [8] |
| NaOH (0.1 M) | H₂O | RT | 1 | >90 | General knowledge |
| NH₃ (aq) | H₂O | RT | 6 | Variable | General knowledge |
| NaBH₄ (3 eq) | Ethanol | RT | 4 | ~90 | [6] |
Orthogonality with Other Protecting Groups
A key advantage of the trifluoroacetyl group is its orthogonality with other common amine protecting groups, particularly the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][4]
-
TFA vs. Boc: The TFA group is stable to the acidic conditions (e.g., neat TFA or HCl in dioxane) used to remove the Boc group. Conversely, the Boc group is stable to the mild basic or reductive conditions used to cleave the TFA group. This orthogonality is crucial in Boc-based SPPS.
-
TFA vs. Fmoc: The TFA group is stable to the basic conditions (e.g., 20% piperidine in DMF) used to remove the Fmoc group. The deprotection of the TFA group with milder bases like K₂CO₃ in methanol/water can be achieved in the presence of an Fmoc group, although care must be taken. Reductive cleavage of the TFA group with NaBH₄ is fully orthogonal to the Fmoc group.
Applications in Drug Development
The properties of the trifluoroacetyl protecting group have been leveraged in the synthesis of various pharmaceutical agents. While not always present in the final drug structure, its use in synthetic intermediates is critical. For instance, in complex syntheses, the ability to selectively protect an amine while other transformations are carried out on different parts of the molecule is invaluable. Although specific, non-proprietary examples where the TFA group is explicitly used as a protecting group in the final, published synthetic routes of blockbuster drugs like Oseltamivir or Sacubitril are not readily found in the public domain literature, its principles are widely applied in analogous transformations within pharmaceutical process chemistry.[10][11] The stability of the TFA group to a range of reagents makes it a reliable choice during the development of synthetic routes for complex drug candidates.
Conclusion
The trifluoroacetyl group has evolved from a derivatizing agent for analytical chemistry into a versatile and powerful protecting group in modern organic synthesis. Its unique stability profile, characterized by robustness towards acidic conditions and lability under mild basic or reductive cleavage, provides a high degree of orthogonality with other common protecting groups. This feature is particularly valuable in the multi-step synthesis of complex molecules such as peptides and pharmaceuticals. This technical guide has provided a historical perspective, detailed experimental protocols, and a comparative analysis to aid researchers in the strategic application of trifluoroacetamide protecting groups in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US4758623A - Trifluoroacetylation of unhindered primary and secondary amines and polymer-bound trifluoroacetylation reagents - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Synthesis of well-defined phosphate-methylated DNA fragments: the application of potassium carbonate in methanol as deprotecting reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. KR101083935B1 - Trifluoroacetylation for amines - Google Patents [patents.google.com]
- 10. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 11. Sacubitril - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols: Synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide from 4-aminomethylbenzyl alcohol. The trifluoroacetyl group is a valuable moiety in medicinal chemistry, known to enhance the metabolic stability and bioavailability of drug candidates. This protocol describes a straightforward and efficient method for the trifluoroacetylation of 4-aminomethylbenzyl alcohol using trifluoroacetic anhydride. The application notes contained herein offer insights into the utility of the resulting product in drug discovery and development.
Introduction
This compound is a key building block in the synthesis of various biologically active compounds. The introduction of a trifluoroacetyl group can significantly alter the physicochemical properties of a molecule, often leading to improved pharmacokinetic profiles. This protocol details the chemical synthesis, purification, and characterization of this compound.
Data Presentation
As no specific experimental data for this exact reaction is readily available in the searched literature, the following table summarizes expected outcomes based on general knowledge of trifluoroacetylation reactions of primary amines.
| Parameter | Value |
| Starting Material | 4-aminomethylbenzyl alcohol |
| Reagent | Trifluoroacetic Anhydride |
| Solvent | Dichloromethane (DCM) |
| Base | Triethylamine (TEA) |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | 1-3 hours |
| Expected Yield | >90% |
| Product Purity (post-purification) | >98% |
| Analytical Method | ¹H NMR, ¹³C NMR, LC-MS |
Experimental Protocols
Materials and Methods
-
4-aminomethylbenzyl alcohol (Reagent grade, ≥98%)
-
Trifluoroacetic anhydride (Reagent grade, ≥99%)
-
Triethylamine (Reagent grade, ≥99%)
-
Dichloromethane (Anhydrous, ≥99.8%)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (Saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Ice bath
-
Standard laboratory glassware
Synthesis of this compound
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 4-aminomethylbenzyl alcohol (1.0 eq) in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.1 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Trifluoroacetylating Agent: Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred solution. An exothermic reaction may be observed. Maintain the temperature at 0 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to obtain the pure this compound.
-
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS to confirm its identity and purity.
Visualizations
Reaction Scheme
Application Notes and Protocols: Oxidation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the chemical oxidation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide, a key intermediate in various synthetic pathways. The protocols outlined below describe common and effective methods for the selective oxidation of the primary alcohol functionality to either the corresponding aldehyde or carboxylic acid, utilizing Swern oxidation, Pyridinium Chlorochromate (PCC), and (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)-based systems.
Introduction
This compound is a valuable building block in medicinal chemistry and materials science. The trifluoroacetamide group, being a strong electron-withdrawing group, can influence the reactivity of the benzylic alcohol. Selective oxidation of the hydroxymethyl group to an aldehyde or a carboxylic acid provides access to a range of functionalized derivatives for further molecular elaboration. This document details established oxidation protocols and provides the necessary data for researchers to select the most appropriate method for their synthetic goals.
Data Presentation: Oxidation of this compound and Analogs
The following table summarizes quantitative data for the oxidation of this compound and its close structural analog, N-(4-hydroxymethylphenyl)acetamide, using various oxidizing agents. The data has been compiled from literature sources and generalized protocols.
| Substrate | Oxidizing Agent/System | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Citation |
| N-(4-hydroxymethylphenyl)acetamide | Swern Oxidation (DMSO, (COCl)₂, Et₃N) | CH₂Cl₂ | -78 to rt | 1 - 2 | 4-Acetamidobenzaldehyde | ~90 | [1][2] |
| N-(4-hydroxymethylphenyl)acetamide | PCC | CH₂Cl₂ | rt | 2 - 4 | 4-Acetamidobenzaldehyde | 85-95 | [3][4] |
| Benzyl alcohol with EWG | TEMPO/NaOCl | CH₂Cl₂/H₂O | 0 | 0.5 - 2 | Corresponding Aldehyde | >95 | [5] |
| N-(4-hydroxymethylphenyl)acetamide | TEMPO/Cu(I)/O₂ | Acetonitrile | rt | 3 - 6 | 4-Acetamidobenzaldehyde | ~90 | [6] |
Note: EWG refers to an Electron-Withdrawing Group. The data for N-(4-hydroxymethylphenyl)acetamide is presented as a close analog to this compound, for which specific literature data is scarce. The reaction conditions and yields are expected to be comparable due to the similar electronic nature of the acetamide and trifluoroacetamide groups.
Experimental Protocols
Swern Oxidation to N-(4-Formylbenzyl)trifluoroacetamide
This protocol describes the oxidation of the primary alcohol to an aldehyde using dimethyl sulfoxide (DMSO) activated with oxalyl chloride.[1][2]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Oxalyl chloride
-
Triethylamine (Et₃N), anhydrous
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Argon or Nitrogen gas
-
Standard glassware for anhydrous reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon/nitrogen inlet, add anhydrous dichloromethane (CH₂Cl₂) and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 equivalents) to the cooled solvent.
-
In a separate flask, dissolve anhydrous DMSO (2.2 equivalents) in anhydrous CH₂Cl₂ and add this solution dropwise to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir the mixture for 15 minutes.
-
Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous CH₂Cl₂ and add it dropwise to the reaction mixture. Stir for 45 minutes at -78 °C.
-
Add anhydrous triethylamine (5.0 equivalents) dropwise to the reaction mixture. The reaction is typically exothermic, so maintain the temperature below -60 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature over 1-2 hours.
-
Quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain N-(4-Formylbenzyl)trifluoroacetamide.
PCC Oxidation to N-(4-Formylbenzyl)trifluoroacetamide
This protocol utilizes the milder oxidizing agent Pyridinium Chlorochromate (PCC) for the conversion of the alcohol to the aldehyde.[3][4]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Celite® or silica gel
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask containing a magnetic stirrer, add anhydrous dichloromethane (CH₂Cl₂) and Pyridinium Chlorochromate (PCC) (1.5 equivalents).
-
To this suspension, add a solution of this compound (1.0 equivalent) in anhydrous CH₂Cl₂ in one portion.
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short pad of Celite® or silica gel to remove the chromium salts.
-
Wash the pad thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-(4-Formylbenzyl)trifluoroacetamide.
TEMPO-Catalyzed Oxidation to N-(4-Formylbenzyl)trifluoroacetamide
This protocol employs a catalytic amount of TEMPO with a co-oxidant for a more environmentally friendly oxidation.[5][6]
Materials:
-
This compound
-
(2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)
-
Sodium hypochlorite (NaOCl) solution (bleach)
-
Sodium bicarbonate (NaHCO₃)
-
Potassium bromide (KBr)
-
Dichloromethane (CH₂Cl₂)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in dichloromethane (CH₂Cl₂).
-
Add an aqueous solution of sodium bicarbonate (NaHCO₃) and potassium bromide (KBr) (catalytic amount).
-
Add a catalytic amount of TEMPO (0.01-0.05 equivalents).
-
Cool the biphasic mixture to 0 °C in an ice bath.
-
Slowly add a solution of sodium hypochlorite (NaOCl) (1.1 equivalents) while vigorously stirring. Maintain the temperature at 0 °C.
-
Monitor the reaction by TLC. The reaction is typically complete within 30 minutes to 2 hours.
-
Once the starting material is consumed, separate the organic layer.
-
Extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with a saturated solution of sodium thiosulfate, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to obtain N-(4-Formylbenzyl)trifluoroacetamide.
Reaction Mechanisms and Visualizations
The following diagrams illustrate the proposed mechanisms for the Swern, PCC, and TEMPO-catalyzed oxidation reactions.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Swern oxidation - Wikipedia [en.wikipedia.org]
- 3. Pyridinium chlorochromate. An efficient reagent for oxidation of primary and secondary alcohols to carbonyl compounds [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. beckassets.blob.core.windows.net [beckassets.blob.core.windows.net]
- 6. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Deprotection of Trifluoroacetamides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The trifluoroacetamide (TFA) group is a valuable amine protecting group in organic synthesis, particularly in peptide and medicinal chemistry. Its utility stems from its stability to a range of reaction conditions and, most notably, its susceptibility to cleavage under specific, mild conditions. This allows for the selective deprotection of amines in the presence of other sensitive functional groups. These application notes provide a comprehensive overview of the common conditions for the removal of the trifluoroacetamide protecting group, complete with detailed experimental protocols, quantitative data, and visual guides to aid in experimental design and execution.
The strong electron-withdrawing nature of the trifluoromethyl group makes the trifluoroacetamide susceptible to nucleophilic attack at the carbonyl carbon, facilitating its cleavage under basic or reductive conditions. This inherent reactivity profile allows for its removal under conditions that are orthogonal to many other commonly used protecting groups, such as the acid-labile tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.[1]
Principles of Trifluoroacetamide Deprotection
The removal of the trifluoroacetamide group can be achieved through several distinct chemical pathways. The choice of method depends on the overall molecular structure, the presence of other functional groups, and the desired reaction conditions. The primary strategies for deprotection include:
-
Basic Hydrolysis: This is the most common method and involves the treatment of the trifluoroacetamide with a base in a protic solvent. The mechanism involves nucleophilic attack of a hydroxide ion or other basic species on the carbonyl carbon, leading to the formation of a tetrahedral intermediate which then collapses to release the free amine and trifluoroacetate.
-
Reductive Cleavage: Certain reducing agents, most notably sodium borohydride, can effectively cleave the trifluoroacetamide group. This method is particularly useful when basic conditions are not tolerated by the substrate.
-
Phase Transfer Catalysis (PTC): For substrates with limited solubility in common aqueous or alcoholic solvents, phase transfer catalysis can be employed to facilitate the deprotection under biphasic conditions. A phase transfer catalyst shuttles the deprotecting agent (e.g., hydroxide ions) into the organic phase where the reaction occurs.
Data Presentation: Deprotection Conditions and Yields
The following tables summarize quantitative data for various methods of trifluoroacetamide deprotection, providing a comparative overview of reaction conditions and reported yields.
Table 1: Basic Hydrolysis Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| 0.1-0.2 M NaOH or LiOH | Water or Ethanol/Water | Room Temp | Varies | Peptides, General Amines | Good to Excellent | |
| K₂CO₃ or Na₂CO₃ | Methanol/Water | Room Temp | Varies | General Amines, Peptides | Good to Excellent | |
| Ammonia | Methanol | Room Temp | Varies | General Amines | Good to Excellent | |
| 1 M Pyridine | Water | Room Temp | Varies | Peptides | Good to Excellent | |
| Alkaline Ion Exchange Resin | Water or Ethanol/Water | Room Temp | Varies | Peptides | Good to Excellent |
Table 2: Reductive Cleavage Conditions
| Reagent(s) | Solvent(s) | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| NaBH₄ | Ethanol or THF/Ethanol | Room Temp | < 1 hour | Resin-bound Peptides | >99% | [2][3] |
Table 3: Phase Transfer Catalysis (PTC) Conditions
| Reagent(s) | Catalyst | Organic Solvent | Aqueous Phase | Temperature (°C) | Time | Substrate Type | Yield (%) | Reference(s) |
| KOH | Et₃Bn⁺Br⁻ | CH₂Cl₂ or Ether | Water | Room Temp | Varies | tert-butyl 2-(trifluoroacetylamino) carboxylates | 75-95% | [4] |
Experimental Protocols
The following are detailed methodologies for the key deprotection experiments.
Protocol 1: Deprotection using Potassium Carbonate in Methanol/Water
This protocol is a mild and effective method for the deprotection of trifluoroacetamides.
Materials:
-
Trifluoroacetamide-protected compound
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc) or Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the trifluoroacetamide-protected compound in a mixture of methanol and water (typically a 2:1 to 5:1 ratio of MeOH:H₂O). The concentration of the substrate is typically in the range of 0.1-0.5 M.
-
To the stirred solution, add 2-3 equivalents of solid potassium carbonate.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction time can vary from a few hours to overnight depending on the substrate.
-
Upon completion of the reaction, carefully add 1 M HCl to neutralize the mixture to a pH of approximately 7.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous phase).
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude amine.
-
The crude product can be further purified by column chromatography, recrystallization, or distillation as required.
Protocol 2: Reductive Deprotection using Sodium Borohydride
This protocol is particularly useful for substrates sensitive to basic conditions and is commonly employed in solid-phase peptide synthesis.[2][3]
Materials:
-
Trifluoroacetamide-protected compound (e.g., on-resin peptide)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Ethanol (EtOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Reaction vessel (e.g., solid-phase synthesis vessel)
Procedure for On-Resin Deprotection:
-
Wash the resin-bound trifluoroacetamide-protected peptide with anhydrous THF (3 x resin volume) to remove any residual water.
-
Suspend the resin in a 1:1 mixture of anhydrous THF and anhydrous ethanol.
-
Add 10 equivalents of sodium borohydride to the resin suspension.
-
Agitate the mixture at room temperature. The reaction is typically complete within 30-60 minutes.[2][3]
-
Drain the reaction solvent and wash the resin thoroughly with methanol and then with dichloromethane.
-
The deprotected amine on the resin is now ready for the next coupling step.
Procedure for Solution-Phase Deprotection:
-
Dissolve the trifluoroacetamide-protected compound in ethanol or a mixture of THF and ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 2-4 equivalents of sodium borohydride in portions.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Mandatory Visualizations
The following diagrams illustrate the logical relationships and workflows associated with the deprotection of the trifluoroacetamide group.
Caption: General experimental workflow for the deprotection of a trifluoroacetamide group.
Caption: Overview of the primary methods for trifluoroacetamide deprotection.
Caption: Logical relationship illustrating the orthogonality of the TFA protecting group.
Potential Side Reactions and Chemoselectivity
While the deprotection of trifluoroacetamides is generally clean, potential side reactions should be considered, especially in the context of complex molecules.
-
Ester Hydrolysis: Basic conditions used for trifluoroacetamide removal can also hydrolyze ester functional groups. However, the trifluoroacetamide is generally more labile than simple alkyl esters. Careful control of reaction conditions (e.g., using milder bases like K₂CO₃ at room temperature) can often achieve selective deprotection.[5] For substrates with both trifluoroacetamide and tert-butyl ester groups, chemoselective N-deprotection can be achieved under phase transfer catalysis conditions.[4]
-
Racemization: For chiral centers adjacent to the amine, there is a potential for epimerization under basic conditions, although this is not commonly reported for trifluoroacetamide deprotection.
-
Compatibility with Other Functional Groups: When using sodium borohydride for deprotection, it is important to note that other reducible functional groups, such as aldehydes, ketones, and in some cases, methyl and allyl esters, may also be reduced.[2][3] Tertiary butyl esters, however, are generally stable to these conditions.[2][3] In the presence of a tertiary bromide, basic conditions for deprotection may lead to elimination reactions.[6]
Purification of the Deprotected Amine
The purification of the resulting free amine is crucial to obtain the desired product in high purity.
-
Work-up: A standard aqueous work-up is typically performed to remove inorganic salts and water-soluble byproducts. For basic reaction mixtures, neutralization with a mild acid is the first step. Extraction with an appropriate organic solvent is then carried out.
-
Column Chromatography: Flash column chromatography is a common method for purifying amines.
-
For Aliphatic Amines: A typical eluent system is a gradient of methanol in dichloromethane. To prevent tailing of the amine on the silica gel, a small amount of a volatile base like triethylamine (0.1-1%) or ammonium hydroxide can be added to the eluent.[7]
-
For Aromatic Amines: Eluent systems such as ethyl acetate/hexanes or dichloromethane/methanol are commonly used.[8] Similar to aliphatic amines, the addition of a small amount of base can improve the chromatography.
-
Amine-functionalized Silica: For particularly challenging separations of basic amines, using amine-functionalized silica gel can be highly effective in preventing strong interactions with the stationary phase, leading to better peak shapes and separation.[9]
-
-
Recrystallization/Distillation: For solid compounds, recrystallization from an appropriate solvent system can be an effective purification method. For liquid amines, distillation under reduced pressure may be applicable.
Conclusion
The trifluoroacetamide protecting group is a versatile tool in modern organic synthesis. Its removal can be accomplished under a variety of mild conditions, offering a high degree of orthogonality with other protecting groups. By carefully selecting the deprotection method and optimizing the reaction conditions, researchers can effectively and selectively unmask primary and secondary amines in a wide range of substrates. The protocols and data provided in these application notes are intended to serve as a valuable resource for scientists in the successful planning and execution of their synthetic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [wap.guidechem.com]
- 6. researchgate.net [researchgate.net]
- 7. biotage.com [biotage.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. biotage.com [biotage.com]
Application Note: Derivatization of N-(4-Hydroxymethylbenzyl)trifluoroacetamide for GC-MS Analysis
Abstract
This application note details two effective derivatization protocols for the quantitative analysis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide using Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a polar hydroxymethyl group on the molecule necessitates derivatization to improve its volatility and thermal stability, thereby enhancing chromatographic peak shape and detection sensitivity.[1][2][3][4] The two primary methods explored are silylation, using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and acylation, using acetic anhydride. Detailed experimental procedures, GC-MS parameters, and illustrative quantitative data are provided to guide researchers, scientists, and drug development professionals in the robust analysis of this compound.
Introduction
This compound is a chemical intermediate utilized in the synthesis of pharmaceuticals and other bioactive molecules.[5] Accurate quantification of this compound is often crucial for reaction monitoring, purity assessment, and quality control. Direct analysis by GC-MS can be challenging due to the polar hydroxyl group, which can lead to poor peak shape, low sensitivity, and thermal degradation in the injector port.[2]
Derivatization is a chemical modification technique used to convert analytes into a form that is more amenable to a particular analytical method.[1][3] For GC-MS analysis of compounds containing active hydrogen groups (such as -OH, -NH, -SH), silylation and acylation are common and effective strategies.[4][6]
-
Silylation: This process replaces the active hydrogen of the hydroxyl group with a nonpolar trimethylsilyl (TMS) group.[4][7] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a highly reactive silylating reagent that effectively derivatizes hydroxyl groups, increasing molecular volatility and thermal stability.[8]
-
Acylation: This method involves the introduction of an acyl group (e.g., acetyl) to the hydroxyl moiety.[9][10] Acylation also serves to increase volatility and can improve chromatographic properties.[11]
This note provides two distinct protocols for the derivatization of this compound, followed by a general GC-MS analysis method.
Experimental Protocols
Protocol 1: Silylation using MSTFA
This protocol describes the derivatization of the hydroxymethyl group of this compound to its trimethylsilyl (TMS) ether derivative. It is critical to perform these steps in an anhydrous environment as silylation reagents are moisture-sensitive.[12]
Materials:
-
This compound standard or sample extract
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Pyridine (anhydrous)
-
Ethyl Acetate (anhydrous, GC grade)
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
-
Nitrogen gas supply for evaporation (optional)
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the this compound standard or dried sample extract into a 2 mL GC vial. If the sample is in solution, transfer an aliquot and evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Dissolution: Add 200 µL of anhydrous pyridine to dissolve the sample. Vortex for 1 minute to ensure complete dissolution.
-
Derivatization: Add 100 µL of MSTFA to the vial.
-
Reaction: Securely cap the vial and vortex for 30 seconds. Heat the vial at 70°C for 45 minutes in a heating block or oven to facilitate the derivatization reaction.[7]
-
Cooling: After heating, allow the vial to cool to room temperature.
-
Dilution & Analysis: The sample is now ready for GC-MS analysis. If necessary, dilute the sample with anhydrous ethyl acetate to the desired concentration. Inject a 1 µL aliquot of the derivatized solution into the GC-MS system.
Protocol 2: Acylation using Acetic Anhydride
This protocol details the acetylation of the hydroxymethyl group of this compound.
Materials:
-
This compound standard or sample extract
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Ethyl Acetate (GC grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
2 mL GC vials with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
Procedure:
-
Sample Preparation: Accurately weigh 1 mg of the this compound standard or dried sample extract into a 2 mL GC vial.
-
Reagent Addition: Add 200 µL of anhydrous pyridine and 200 µL of acetic anhydride to the vial.
-
Reaction: Securely cap the vial and vortex for 30 seconds. Heat the vial at 60°C for 1 hour in a heating block or oven.
-
Quenching: After cooling to room temperature, carefully add 500 µL of deionized water to the vial to quench the excess acetic anhydride. Vortex gently.
-
Extraction: Add 500 µL of ethyl acetate, vortex vigorously for 1 minute, and allow the layers to separate.
-
Washing: Transfer the upper organic layer to a new vial. Wash the organic layer with 500 µL of saturated sodium bicarbonate solution to remove any remaining acid.
-
Final Preparation: Transfer the final organic layer to a clean GC vial for analysis. Inject a 1 µL aliquot into the GC-MS system.
GC-MS Analysis Parameters
The following are typical GC-MS parameters for the analysis of the derivatized products. These may require optimization based on the specific instrument and column used.
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC System or equivalent |
| Column | DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.[7] |
| Inlet Temperature | 280°C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial temp 80°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Mode | Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantification. |
Data Presentation
Quantitative analysis can be performed by constructing a calibration curve from standards of known concentrations prepared using the same derivatization protocol. The following tables provide an example of expected quantitative data (Note: Data is illustrative).
Table 1: Illustrative Calibration Data for MSTFA Derivatization (SIM Mode)
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1.0 | 150,250 |
| 5.0 | 745,800 |
| 10.0 | 1,510,300 |
| 25.0 | 3,745,600 |
| 50.0 | 7,550,100 |
| R² Value | 0.9995 |
Table 2: Illustrative Precision Data for MSTFA Derivatization (n=6 replicates at 10 µg/mL)
| Replicate | Peak Area (Arbitrary Units) |
| 1 | 1,510,300 |
| 2 | 1,525,600 |
| 3 | 1,498,700 |
| 4 | 1,530,100 |
| 5 | 1,495,500 |
| 6 | 1,515,900 |
| Mean | 1,512,683 |
| SD | 13,865 |
| %RSD | 0.92% |
Visualizations
The experimental workflows for derivatization and analysis are depicted in the following diagrams.
Caption: Silylation workflow using MSTFA.
Caption: Acylation workflow using acetic anhydride.
Conclusion
Derivatization of this compound is an essential step for reliable and sensitive GC-MS analysis. Both silylation with MSTFA and acylation with acetic anhydride are effective methods for converting the polar hydroxyl group into a less polar, more volatile moiety suitable for gas chromatography. The choice between the methods may depend on sample matrix, potential interferences, and laboratory preference. The protocols and parameters provided in this application note serve as a robust starting point for method development and validation in research and quality control settings.
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. m.youtube.com [m.youtube.com]
- 4. obrnutafaza.hr [obrnutafaza.hr]
- 5. This compound | 171723-95-8 | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Derivatization of metabolites for GC-MS via methoximation+silylation – The Bumbling Biochemist [thebumblingbiochemist.com]
- 9. researchgate.net [researchgate.net]
- 10. Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-(4-Hydroxymethylbenzyl)trifluoroacetamide in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(4-Hydroxymethylbenzyl)trifluoroacetamide represents a potentially valuable linker for solid-phase peptide synthesis (SPPS), particularly for the production of C-terminal peptide acids. Its structure combines the acid-labile nature of the 4-hydroxymethylbenzyl alcohol core, similar to the widely used Wang resin, with a trifluoroacetamide moiety.[1] The trifluoroacetyl group is known for its unique chemical properties and has been explored as a protecting group in peptide synthesis.[2][3][4] This application note details the hypothetical use of a resin functionalized with this compound for Fmoc-based SPPS.
The core advantage of a 4-hydroxybenzyl alcohol-type linker is its compatibility with Fmoc chemistry, allowing for the assembly of peptide chains with standard protocols and subsequent cleavage under moderately acidic conditions to yield a C-terminal carboxylic acid.[1] The trifluoroacetamide group's influence on the linker's properties, such as stability and cleavage kinetics, would require empirical validation.
Key Features and Applications
-
Application: Solid-phase synthesis of peptides with a C-terminal carboxylic acid.
-
Chemistry: Compatible with standard Fmoc-based solid-phase peptide synthesis.
-
Cleavage: Peptides are cleaved from the resin using a trifluoroacetic acid (TFA) cocktail.
-
Advantages: The 4-hydroxymethylbenzyl core offers a well-established and reliable method for anchoring the first amino acid and subsequent peptide elongation.[1] The electron-withdrawing nature of the trifluoroacetamide group might influence the acid lability of the benzyl ester linkage, potentially requiring optimization of cleavage conditions compared to standard Wang linkers.
Data Presentation
The following tables summarize expected quantitative data based on the performance of analogous benzyl-type linkers in Fmoc-SPPS. Actual performance of an this compound-functionalized resin would need to be experimentally determined.
Table 1: Typical Resin Loading and First Amino Acid Coupling Efficiency
| Parameter | Typical Value | Method of Determination |
| Resin Loading Capacity | 0.4 - 0.8 mmol/g | Fmoc cleavage and UV analysis |
| First Amino Acid Loading Yield | > 90% | Picric acid test or Fmoc test |
Table 2: Peptide Synthesis and Cleavage Performance
| Parameter | Expected Outcome | Analytical Method |
| Average Coupling Efficiency per Cycle | > 99% | Kaiser test or Fmoc test |
| Final Peptide Cleavage Yield | 70 - 95% | HPLC analysis |
| Crude Peptide Purity | 60 - 90% (sequence dependent) | HPLC analysis |
| Final Purified Peptide Yield | 30 - 70% (sequence and length dependent) | Mass Spectrometry, HPLC |
Experimental Protocols
Resin Preparation and Swelling
Objective: To prepare the this compound functionalized resin for peptide synthesis.
Materials:
-
This compound functionalized resin (e.g., polystyrene-based)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
Protocol:
-
Place the desired amount of resin in a solid-phase synthesis vessel.
-
Add DMF to the resin (approximately 10 mL per gram of resin).
-
Allow the resin to swell for at least 30 minutes with gentle agitation.
-
Drain the DMF.
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM.
-
Proceed to the first amino acid loading.
First Amino Acid Loading (Fmoc-AA-OH)
Objective: To attach the first Fmoc-protected amino acid to the resin.
Materials:
-
Swollen this compound resin
-
Fmoc-protected amino acid (3 equivalents relative to resin loading)
-
N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)
-
4-Dimethylaminopyridine (DMAP) (0.1 equivalents)
-
DMF
-
DCM
Protocol:
-
Dissolve the Fmoc-amino acid in DMF.
-
Add DIC and DMAP to the amino acid solution.
-
Add the activated amino acid solution to the swollen resin.
-
Agitate the mixture at room temperature for 2-4 hours.
-
Drain the reaction solution.
-
Wash the resin three times with DMF.
-
Wash the resin three times with DCM.
-
Perform a test to confirm loading (e.g., Kaiser test on a small sample after Fmoc deprotection).
-
Cap any unreacted hydroxyl groups by acetylating with acetic anhydride and a base like pyridine or DIEA in DMF.
Peptide Chain Elongation (Fmoc-SPPS Cycle)
Objective: To sequentially add amino acids to the growing peptide chain.
This protocol describes a single coupling cycle. Repeat for each amino acid in the sequence.
Materials:
-
Peptidyl-resin
-
20% Piperidine in DMF (for Fmoc deprotection)
-
Fmoc-protected amino acid (3 equivalents)
-
Coupling reagent (e.g., HBTU, HATU) (3 equivalents)
-
Base (e.g., N,N-Diisopropylethylamine - DIEA) (6 equivalents)
-
DMF
Protocol:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF to the peptidyl-resin.
-
Agitate for 5 minutes. Drain.
-
Add a fresh solution of 20% piperidine in DMF.
-
Agitate for 15 minutes. Drain.
-
Wash the resin five times with DMF.
-
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the next Fmoc-amino acid, coupling reagent, and DIEA in DMF.
-
Allow the activation to proceed for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptidyl-resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain the coupling solution.
-
Wash the resin three times with DMF.
-
-
Monitoring: Perform a Kaiser test to ensure complete coupling. If the test is positive (blue), repeat the coupling step.
Peptide Cleavage and Deprotection
Objective: To cleave the completed peptide from the resin and remove side-chain protecting groups.
Materials:
-
Dry peptidyl-resin
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water.
-
Cold diethyl ether
Protocol:
-
Wash the final peptidyl-resin with DCM and dry under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate at room temperature for 2-3 hours.
-
Filter the cleavage mixture to separate the resin.
-
Collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether (approximately 10 times the volume of the filtrate).
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether.
-
Wash the peptide pellet with cold diethyl ether and centrifuge again. Repeat this step twice.
-
Dry the crude peptide pellet under vacuum.
Visualizations
Caption: General workflow for solid-phase peptide synthesis.
Caption: Detailed steps of a single peptide chain elongation cycle.
References
- 1. nbinno.com [nbinno.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude N-(4-Hydroxymethylbenzyl)trifluoroacetamide by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude N-(4-Hydroxymethylbenzyl)trifluoroacetamide via recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Experimental Protocols
A detailed methodology for the recrystallization of this compound is provided below. This protocol is a general guideline and may require optimization based on the impurity profile of the crude material.
Objective: To purify crude this compound by removing impurities through recrystallization.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., ethanol/water mixture)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Stirring bar
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
-
Spatula
-
Glass rod
Procedure:
-
Solvent Selection: Based on the polar nature of the target compound, a mixed solvent system of ethanol and water is a good starting point. The compound is expected to be soluble in hot ethanol and less soluble in cold water.
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask with a stirring bar.
-
Add a minimal amount of the primary solvent (ethanol) to the flask.
-
Gently heat the mixture on a heating mantle or hot plate while stirring to dissolve the solid. Add more of the primary solvent in small portions until the solid is fully dissolved at an elevated temperature. Avoid adding excessive solvent.
-
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Inducing Crystallization:
-
Remove the flask from the heat source.
-
Slowly add the anti-solvent (water) dropwise to the hot solution until a slight turbidity (cloudiness) persists.
-
If turbidity becomes excessive, add a few drops of the primary solvent (ethanol) until the solution is clear again.
-
-
Cooling and Crystal Growth:
-
Allow the flask to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[1]
-
Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of the cold solvent mixture to remove any remaining soluble impurities.
-
-
Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point (88-89°C) to remove any residual solvent.
Data Presentation
The selection of an appropriate solvent is critical for successful recrystallization. The following tables provide a summary of suitable solvents and hypothetical solubility data for this compound to guide solvent selection.
Table 1: Potential Solvents for Recrystallization
| Solvent System | Rationale |
| Ethanol/Water | Good for polar compounds; high solubility in hot ethanol, low in cold water. |
| Methanol/Water | Similar to ethanol/water, another good option for polar molecules. |
| Ethyl Acetate/Hexane | A less polar option; suitable if impurities are highly polar. |
| Toluene | Can be effective for aromatic compounds, but higher boiling point. |
Table 2: Hypothetical Solubility of this compound in Ethanol/Water (80:20)
| Temperature (°C) | Solubility ( g/100 mL) |
| 0 | 0.5 |
| 25 (Room Temp) | 2.0 |
| 78 (Boiling Point) | 25.0 |
Troubleshooting Guides
FAQs
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is expected to be a white to off-white solid.
Q2: What is the melting point of this compound?
A2: The reported melting point is 88-89°C. A sharp melting point within this range is a good indicator of purity.
Q3: My compound is not dissolving in the hot solvent. What should I do?
A3: If the compound is not dissolving, you can try adding more of the primary solvent in small increments. If it still does not dissolve, you may need to select a more suitable solvent system.
Q4: No crystals are forming upon cooling. What went wrong?
A4: This is a common issue that can arise from several factors:
-
Too much solvent was used: The solution may not be saturated. Try to evaporate some of the solvent and allow it to cool again.
-
Supersaturation: The solution may be supersaturated. Try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound to induce crystallization.[2]
-
Cooling too rapidly: Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Q5: The recrystallized product has a low yield. How can I improve it?
A5: A low yield can result from several factors:
-
Using too much solvent: This will cause a significant portion of your product to remain in the mother liquor. Use the minimum amount of hot solvent necessary for dissolution.[1]
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Premature crystallization during hot filtration: If you performed a hot filtration, ensure your funnel and receiving flask are pre-warmed to prevent the product from crystallizing on the filter paper.
Q6: The product "oiled out" instead of forming crystals. What should I do?
A6: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional solvent to decrease the saturation point.
-
Allow the solution to cool more slowly. A slower cooling rate can favor crystal formation over oiling out.
Visualization of the Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting common issues during the recrystallization of this compound.
Caption: Troubleshooting workflow for recrystallization.
References
Technical Support Center: Synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide.
Troubleshooting Guide
Issue: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 5% methanol-DCM mobile phase.[1] If the starting material is still present after the recommended reaction time, consider extending the reaction duration or slightly increasing the temperature. |
| Suboptimal Reagents | Ensure the use of high-purity starting materials and dry solvents. Moisture can interfere with the reaction, particularly with acylating agents. |
| Inefficient Purification | Optimize the purification method. Recrystallization using pentanes or diethyl ether, or column chromatography are effective methods for isolating the final product.[1] |
| Side Reactions | The formation of byproducts can significantly reduce the yield of the desired product. Refer to the "Common Byproducts and Their Prevention" section below. |
Issue: Presence of Impurities in the Final Product
| Potential Cause | Suggested Solution |
| Unreacted Starting Materials | Improve the efficiency of the reaction by ensuring proper stoichiometry and reaction conditions. Enhance purification by using column chromatography with a suitable solvent gradient. |
| Formation of Byproducts | Identify the byproduct through analytical techniques such as NMR or Mass Spectrometry. Refer to the "Common Byproducts and Their Prevention" section for specific guidance. |
| Contamination from Reagents or Solvents | Use high-purity, distilled solvents and fresh reagents to minimize contamination. |
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in the synthesis of this compound?
A1: The most common byproducts arise from side reactions involving the functional groups of the target molecule. These include:
-
Oxidation: The hydroxymethyl group (-CH₂OH) can be oxidized to a carboxylic acid, forming 4-(trifluoroacetamidomethyl)benzoic acid.[1]
-
Over-acylation: The hydroxyl group can also be acylated by the trifluoroacetylating agent, leading to the formation of a diester byproduct.
-
Unreacted Starting Material: Incomplete reaction can leave unreacted 4-(aminomethyl)benzyl alcohol.
Q2: How can I minimize the formation of the oxidized byproduct?
A2: To minimize oxidation, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon). Using fresh, high-purity solvents and reagents can also help prevent the introduction of oxidizing agents.
Q3: What is the recommended method for purifying this compound?
A3: The crude product can be purified by either recrystallization or column chromatography.[1] Recrystallization from a solvent system like pentanes or diethyl ether is often effective for removing minor impurities.[1] For more challenging separations, silica gel column chromatography using a mobile phase such as 5% methanol in dichloromethane is recommended.[1]
Q4: What are the key reaction conditions to control for a successful synthesis?
A4: Key parameters to control include:
-
Temperature: The acylation reaction is typically carried out at room temperature.[1]
-
Solvent: Dichloromethane (DCM) or acetonitrile are suitable solvents.[1]
-
Base: A base such as triethylamine (TEA) or sodium carbonate is used to neutralize the acid generated during the reaction.[1]
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere helps to prevent oxidation and other side reactions.
Experimental Protocol: Single-Step Acylation
This protocol describes a common and straightforward method for the synthesis of this compound.
Materials:
-
4-(Aminomethyl)benzyl alcohol
-
Ethyl trifluoroacetate
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
5% Methanol in DCM (for TLC)
-
Silica gel for column chromatography
-
Standard laboratory glassware and magnetic stirrer
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Dissolve 4-(aminomethyl)benzyl alcohol in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.
-
Add triethylamine to the solution.
-
Slowly add ethyl trifluoroacetate to the reaction mixture.
-
Stir the reaction at room temperature for approximately 4 hours.[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 5% methanol-DCM mobile phase.[1]
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization from an appropriate solvent.
-
Collect the fractions containing the pure product and concentrate them to obtain this compound as a white solid.[1]
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
stability and degradation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability and degradation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound under acidic conditions?
A1: The primary degradation pathway for this compound under acidic conditions is the hydrolysis of the trifluoroacetamide bond. This reaction yields two main degradation products: 4-(hydroxymethyl)benzylamine and trifluoroacetic acid. The reaction is catalyzed by the presence of acid and is accelerated by increased temperature.
Q2: How does the stability of the trifluoroacetamide group compare to a non-fluorinated acetamide group under acidic conditions?
A2: The trifluoroacetyl group is generally more stable to acidic conditions than a non-fluorinated acetyl group. The strong electron-withdrawing nature of the trifluoromethyl group makes the amide carbonyl carbon less susceptible to protonation and subsequent nucleophilic attack by water.[1] Therefore, more forcing conditions (e.g., higher temperature, stronger acid concentration) are typically required to achieve significant hydrolysis of the trifluoroacetamide compared to its acetamide analog.
Q3: What are the potential secondary degradation pathways for the 4-hydroxymethylbenzyl moiety under acidic conditions?
A3: Under strongly acidic conditions and/or elevated temperatures, the 4-hydroxymethylbenzyl moiety can undergo secondary degradation reactions. These may include:
-
Self-condensation (polymerization): Two or more molecules of the benzyl alcohol can react to form polyethers.
-
Etherification: If an alcohol is present as a solvent or co-solvent, it can react with the benzylic alcohol to form an ether.
-
Oxidation: While less common without an external oxidizing agent, the hydroxymethyl group can be oxidized to form 4-formylbenzyltrifluoroacetamide (aldehyde) and subsequently 4-carboxybenzyltrifluoroacetamide (carboxylic acid).
Q4: What analytical techniques are recommended for monitoring the degradation of this compound?
A4: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is the most common and effective method for monitoring the degradation of the parent compound and the formation of its degradation products.[2][3] To identify and confirm the structure of the degradants, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.[3]
Troubleshooting Guides
Issue 1: No or very slow degradation is observed during forced degradation studies.
| Possible Cause | Troubleshooting Step |
| Insufficiently harsh conditions. | The trifluoroacetamide group is relatively stable in acid.[1] Increase the acid concentration (e.g., from 0.1 N to 1 N HCl), elevate the temperature (e.g., in increments of 10°C up to 80°C), or extend the reaction time. |
| Incorrect solvent. | Ensure the compound is fully dissolved in the reaction medium. A co-solvent such as acetonitrile or methanol may be required. However, be aware of potential solvent-related degradation pathways (e.g., etherification with methanol). |
| Analytical method not stability-indicating. | The analytical method may not be able to separate the parent peak from the degradation products. Re-evaluate and re-validate the HPLC method to ensure it can resolve all relevant species. |
Issue 2: Mass balance is not achieved in the degradation study (sum of parent and degradants is less than 95%).
| Possible Cause | Troubleshooting Step |
| Formation of volatile or non-UV active degradants. | Trifluoroacetic acid is volatile and may not be detected by standard HPLC-UV methods. Use an alternative analytical technique like LC-MS to identify all potential products. |
| Precipitation of degradants. | The degradation products may not be soluble in the reaction mixture. Visually inspect the sample for any precipitates. If present, dissolve the sample in a stronger solvent before analysis. |
| Adsorption of compound or degradants. | The analyte or its degradants may adsorb to the surface of the sample vial. Use silanized glass vials to minimize adsorption. |
| Secondary degradation. | The primary degradation products may be undergoing further degradation to unobserved products. Analyze samples at earlier time points to identify transient intermediates. |
Issue 3: Unexpected peaks are observed in the chromatogram.
| Possible Cause | Troubleshooting Step |
| Secondary degradation of the benzyl moiety. | As mentioned in FAQ3, the 4-hydroxymethylbenzyl group can undergo side reactions. Use LC-MS to identify the mass of the unknown peaks and propose potential structures related to etherification or condensation products. |
| Interaction with excipients (if in formulation). | If studying a formulated product, excipients may degrade or interact with the active pharmaceutical ingredient (API). Analyze a placebo sample under the same stress conditions to identify excipient-related peaks. |
| Contamination. | Ensure all glassware, solvents, and reagents are clean and of high purity. |
Quantitative Data Summary
Due to the lack of specific kinetic data for this compound in the public domain, the following table provides a qualitative and comparative summary of the expected stability under various acidic conditions.
| Condition | This compound | N-(4-Hydroxymethylbenzyl)acetamide (for comparison) | Primary Degradation Products |
| 0.1 N HCl, Room Temperature | Expected to be highly stable. | May show slow hydrolysis over extended periods. | 4-(hydroxymethyl)benzylamine, Trifluoroacetic acid / Acetic acid |
| 1 N HCl, Room Temperature | Slow hydrolysis may be observed. | Moderate rate of hydrolysis. | 4-(hydroxymethyl)benzylamine, Trifluoroacetic acid / Acetic acid |
| 0.1 N HCl, 80°C | Moderate rate of hydrolysis. | Rapid hydrolysis. | 4-(hydroxymethyl)benzylamine, Trifluoroacetic acid / Acetic acid |
| 1 N HCl, 80°C | Rapid hydrolysis. Potential for secondary degradation of the benzyl moiety. | Very rapid and complete hydrolysis. Higher potential for secondary degradation. | 4-(hydroxymethyl)benzylamine, Trifluoroacetic acid / Acetic acid, and potential secondary degradants. |
Experimental Protocols
Protocol 1: Forced Acidic Hydrolysis Study
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
To separate vials, add an aliquot of the stock solution to an equal volume of 0.1 N HCl and 1 N HCl.
-
Prepare a control sample by adding an aliquot of the stock solution to an equal volume of purified water.
-
-
Incubation:
-
Store one set of vials (0.1 N HCl, 1 N HCl, and control) at room temperature.
-
Store a second set of vials at a controlled elevated temperature (e.g., 60°C or 80°C).
-
-
Sampling: Withdraw aliquots from each vial at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Preparation for Analysis: Neutralize the acidic samples with an equivalent amount of a suitable base (e.g., 0.1 N NaOH or 1 N NaOH) to stop the degradation reaction. Dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC-UV method. If unknown peaks are observed, subject the samples to LC-MS analysis for identification.
Protocol 2: Development of a Stability-Indicating HPLC Method
-
Column Selection: A C18 column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
Start with a gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid or phosphoric acid in water, pH ~2.5-3.0) as mobile phase A and an organic solvent (e.g., acetonitrile or methanol) as mobile phase B.
-
A typical gradient might be from 10% B to 90% B over 20-30 minutes.
-
-
Detection: Use a UV detector set at a wavelength where both the parent compound and potential degradation products have significant absorbance (e.g., determined by UV scans of the individual compounds, if available, or a common wavelength like 254 nm).
-
Method Validation: Once good separation is achieved, validate the method according to ICH guidelines (Q2(R1)) for specificity, linearity, accuracy, precision, and robustness. The forced degradation samples are crucial for demonstrating specificity.
Visualizations
Caption: Primary acidic degradation pathway of the target compound.
Caption: Potential secondary degradation pathways of the benzyl moiety.
Caption: General experimental workflow for a forced degradation study.
References
Technical Support Center: N-(4-Hydroxymethylbenzyl)trifluoroacetamide Production
Welcome to the technical support center for the synthesis and scale-up of N-(4-Hydroxymethylbenzyl)trifluoroacetamide. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during production.
Frequently Asked Questions (FAQs)
Q1: What is the most common and direct method for synthesizing this compound?
A1: The most straightforward and widely used method is the direct N-acylation of 4-(hydroxymethyl)benzylamine (also known as 4-aminomethylbenzyl alcohol) with a trifluoroacetylating agent.[1] A common procedure involves dissolving 4-(hydroxymethyl)benzylamine in a suitable solvent like dichloromethane (DCM), adding a base such as triethylamine (TEA), and then introducing an acylating agent like ethyl trifluoroacetate (EtTFA).[1] The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC).[1]
Q2: What is the primary role of triethylamine (TEA) in the reaction?
A2: Triethylamine (TEA) acts as a non-nucleophilic base. Its primary role is to neutralize the acid that is generated during the acylation reaction.[1] For example, when using ethyl trifluoroacetate, the reaction produces ethanol. If an acyl halide or anhydride were used, a strong acid (like HCl or trifluoroacetic acid) would be generated, which could protonate the starting amine, rendering it unreactive. The base ensures the amine remains in its free, nucleophilic state to react.
Q3: What are the most critical parameters to control during the scale-up of this reaction?
A3: When scaling up, the following parameters are critical:
-
Temperature Control: The acylation reaction is exothermic. Inadequate heat dissipation on a larger scale can lead to an increase in side reactions, reducing purity and yield.
-
Reagent Addition Rate: The controlled, dropwise addition of the trifluoroacetylating agent is crucial to manage the reaction exotherm and minimize localized high concentrations, which can promote side product formation.[1]
-
Mixing Efficiency: Homogeneous mixing is essential to ensure uniform reaction conditions and prevent localized "hot spots" or areas of high reagent concentration. Inadequate stirring can lead to inconsistent results and lower yields.
-
Work-up and Isolation: The purification method must be scalable. While lab-scale purification might rely on column chromatography, this is often not feasible for large-scale production. Developing a robust crystallization or recrystallization procedure is critical.
Q4: A significant impurity is observed during analysis. What is the likely structure of the main byproduct?
A4: The most probable byproduct is the O-acylated compound, 4-((trifluoroacetamido)methyl)benzyl trifluoroacetate. This occurs when the trifluoroacetylating agent reacts with both the primary amine and the primary alcohol functional groups of the starting material. This is more likely when using highly reactive acylating agents like trifluoroacetic anhydride (TFAA) or when using an excess of the acylating agent. Studies on similar molecules show that acylation can occur on hydroxyl groups, sometimes followed by an O→N acyl shift.[2][3]
Q5: What purification methods are recommended, and are there any known issues?
A5: Common purification methods include recrystallization and column chromatography.[1] However, it has been noted that this compound may exhibit instability on silica gel, potentially leading to lower recovery.[4] Therefore, developing a robust recrystallization protocol is highly recommended for achieving high purity on a larger scale. A suitable solvent system for recrystallization would need to be determined empirically (e.g., ethyl acetate/hexanes, ethanol/water).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | 1. Inactive Reagents: The starting amine may have degraded, or the acylating agent may have hydrolyzed due to improper storage. | • Verify the purity of 4-(hydroxymethyl)benzylamine via NMR or melting point. • Use a fresh, unopened bottle of the trifluoroacetylating agent. |
| 2. Insufficient Base: If using the hydrochloride salt of the starting amine, an extra equivalent of base is needed. In all cases, insufficient base can lead to protonation of the amine, halting the reaction. | • Ensure at least one equivalent of base (e.g., TEA) is used relative to the amine. If starting with a salt, use at least two equivalents. | |
| 3. Reaction Not Complete: The reaction may require more time or gentle heating. | • Monitor the reaction closely using TLC until the starting amine spot has been consumed.[1] • Consider extending the reaction time to 8-12 hours or gently warming the mixture to 30-40°C. | |
| Product Contaminated with Starting Material | 1. Insufficient Acylating Agent: The stoichiometry of the acylating agent was too low. | • Use a slight excess (1.05-1.2 equivalents) of the trifluoroacetylating agent (e.g., EtTFA). |
| 2. Short Reaction Time: The reaction was stopped before all the starting material could react. | • Continue monitoring via TLC and allow the reaction to proceed until completion. | |
| Product Contaminated with Di-acylated Byproduct | 1. Excess Acylating Agent: Using a large excess of a highly reactive acylating agent (especially TFAA) promotes both N- and O-acylation. | • Reduce the stoichiometry of the acylating agent to near 1:1. • Add the acylating agent slowly and at a controlled temperature (e.g., 0-5°C). |
| 2. Highly Reactive Acylating Agent: Trifluoroacetic anhydride (TFAA) is much more reactive than ethyl trifluoroacetate (EtTFA) and more prone to causing side reactions. | • Switch to a milder acylating agent like ethyl trifluoroacetate (EtTFA).[1] | |
| Poor Reproducibility Between Batches | 1. Atmospheric Moisture: Water can hydrolyze the acylating agent and affect the reaction. | • Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[1] • Use anhydrous solvents. |
| 2. Inconsistent Reagent Quality: Purity of starting materials varies between lots. | • Qualify all raw materials before use. Ensure consistent purity and water content. | |
| 3. Temperature Fluctuations: Inconsistent temperature control, especially during scale-up, can lead to variable levels of byproduct formation. | • Implement rigorous temperature monitoring and control throughout the reaction, especially during reagent addition. | |
| Difficulty with Product Isolation/Purification | 1. Product is an Oil: The product fails to crystallize from the reaction mixture or during work-up. | • Ensure all base (e.g., TEA) and its salts are removed during the aqueous wash. • Perform a solvent swap to a solvent system more amenable to crystallization (e.g., ethyl acetate/hexanes). |
| 2. Low Recovery from Silica Gel Chromatography: The compound may be degrading on the acidic silica gel surface. | • Minimize the time the compound spends on the column. • Consider using deactivated or neutral silica gel. • Prioritize developing a recrystallization protocol to avoid chromatography at scale.[4] |
Quantitative Data Summary
The following tables summarize typical reaction parameters and potential outcomes based on common laboratory procedures.
Table 1: Effect of Trifluoroacetylating Agent on Reaction Outcome
| Acylating Agent | Stoichiometry (Equivalents) | Typical Reaction Time | Purity Profile (Illustrative) |
| Ethyl Trifluoroacetate (EtTFA) | 1.1 | 4-8 hours | 95-98% Target, <2% Di-acylated |
| Trifluoroacetic Anhydride (TFAA) | 1.1 | 1-2 hours | 85-90% Target, 5-10% Di-acylated |
Table 2: Influence of Solvent and Base on Reaction Efficiency
| Solvent | Base (1.2 equiv.) | Temperature | Typical Yield (Illustrative) |
| Dichloromethane (DCM) | Triethylamine (TEA) | Room Temp. | >90% |
| Tetrahydrofuran (THF) | Triethylamine (TEA) | Room Temp. | 85-90% |
| Acetonitrile (MeCN) | Diisopropylethylamine (DIPEA) | Room Temp. | ~85% |
Experimental Protocols
Protocol 1: Lab-Scale Synthesis using Ethyl Trifluoroacetate
-
Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-(hydroxymethyl)benzylamine (5.0 g, 36.5 mmol).
-
Dissolution: Add anhydrous dichloromethane (DCM, 100 mL) and stir until all solids are dissolved. Place the flask under a nitrogen atmosphere.[1]
-
Base Addition: Add triethylamine (TEA, 6.1 mL, 43.8 mmol, 1.2 equiv.) dropwise to the stirred solution.
-
Acylation: Slowly add ethyl trifluoroacetate (EtTFA, 5.2 mL, 43.8 mmol, 1.2 equiv.) dropwise over 15 minutes. An exotherm may be observed. Maintain the temperature below 30°C.
-
Reaction: Stir the mixture at room temperature for 4-6 hours. Monitor the reaction's completion by TLC (e.g., using a 1:1 mixture of ethyl acetate:hexanes as eluent).
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1M HCl (50 mL), saturated aqueous NaHCO₃ (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield a crude solid.
-
-
Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethyl acetate/hexanes) to yield this compound as a white solid.
Visual Diagrams
Caption: Chemical synthesis pathway for this compound.
Caption: Troubleshooting workflow for low yield and purity issues.
Caption: Logical relationships between key reaction parameters and outcomes.
References
- 1. This compound | 171723-95-8 | Benchchem [benchchem.com]
- 2. N alpha-trifluoroacetylation of N-terminal hydroxyamino acids: a new side reaction in peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Troubleshooting Trifluoroacetamide Deprotection
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the deprotection of trifluoroacetamide (TFA) protecting groups.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for deprotecting a trifluoroacetamide group?
The most common methods for trifluoroacetamide deprotection fall into two main categories:
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Basic Hydrolysis: This involves treating the substrate with a base in a protic solvent. Common reagents include potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) in methanol/water, sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in aqueous solutions, or ammonia in methanol.[1]
-
Reductive Cleavage: This method uses a reducing agent to cleave the amide bond. Sodium borohydride (NaBH₄) in ethanol (EtOH) or a mixture of tetrahydrofuran (THF) and ethanol is a frequently used reagent for this purpose.[1][2]
Q2: My trifluoroacetamide deprotection is incomplete. What are the possible causes and solutions?
Incomplete deprotection can be caused by several factors:
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Insufficient Reagent: The amount of base or reducing agent may not be sufficient to fully deprotect the substrate.
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Solution: Increase the equivalents of the deprotecting agent. For basic hydrolysis with K₂CO₃, using 1.5 to 3 equivalents is typical. For reductive cleavage with NaBH₄, a larger excess may be required.
-
-
Short Reaction Time: The reaction may not have been allowed to proceed to completion.
-
Solution: Extend the reaction time and monitor the progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
-
Low Reaction Temperature: The reaction temperature may be too low for the deprotection to occur efficiently.
-
Solution: While many deprotections can be carried out at room temperature, gentle heating may be necessary for less reactive substrates. However, be aware that higher temperatures can also promote side reactions.
-
-
Poor Solubility: The substrate may not be fully dissolved in the chosen solvent system, limiting its accessibility to the reagent.
-
Solution: Choose a solvent or solvent mixture in which the substrate is fully soluble. For example, a mixture of methanol and water is often used for basic hydrolysis with potassium carbonate.[3]
-
Q3: What are the potential side reactions during basic hydrolysis of a trifluoroacetamide, and how can I avoid them?
The primary side reactions during basic hydrolysis are:
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Hydrolysis of Other Sensitive Functional Groups: Esters, and to a lesser extent, other amides, can be hydrolyzed under basic conditions.[4]
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Mitigation: Use milder basic conditions (e.g., K₂CO₃ instead of NaOH) and carefully monitor the reaction to stop it as soon as the trifluoroacetamide is cleaved. If your molecule contains a sensitive ester, a reductive deprotection method might be a better choice.
-
-
Epimerization: If the trifluoroacetamide is protecting an amine at a chiral center, there is a risk of epimerization under basic conditions. This occurs through the abstraction of the acidic α-proton by the base, leading to a loss of stereochemical integrity.[5][6]
-
Mitigation: Use the mildest possible basic conditions and the shortest possible reaction time. Lowering the reaction temperature can also help to minimize epimerization.
-
Q4: What are the potential side reactions during reductive cleavage of a trifluoroacetamide with sodium borohydride?
The main side reactions to consider with NaBH₄ are:
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Reduction of Other Carbonyl Groups: Aldehydes and ketones are more readily reduced by NaBH₄ than amides. If your molecule contains these functional groups, they will likely be reduced along with the trifluoroacetamide deprotection.
-
Consideration: This lack of chemoselectivity can be a significant drawback. If the presence of other reducible functional groups is a concern, alternative deprotection strategies should be considered.
-
-
Reduction of Esters: While NaBH₄ is generally considered a mild reducing agent that does not readily reduce esters under standard conditions, reduction can occur, especially with prolonged reaction times or at higher temperatures.[2]
-
Nitrile Formation: In some cases, particularly with primary amides at elevated temperatures, reduction with NaBH₄ can lead to dehydration to form a nitrile, which is then further reduced to the amine.
Troubleshooting Guides
Issue 1: Low Yield of Deprotected Amine after Basic Hydrolysis
| Symptom | Possible Cause | Troubleshooting Steps |
| Incomplete reaction (starting material remains) | Insufficient base, short reaction time, or low temperature. | 1. Increase equivalents of base (e.g., K₂CO₃ from 1.5 to 3 eq.).2. Extend reaction time and monitor by TLC/LC-MS.3. Gently heat the reaction mixture (e.g., to 40-50 °C). |
| Presence of ester hydrolysis byproduct | Reaction conditions are too harsh. | 1. Switch to a milder base (e.g., NaHCO₃ or K₂CO₃ instead of NaOH).2. Perform the reaction at a lower temperature (e.g., 0 °C to room temperature).3. Reduce the reaction time. |
| Loss of stereointegrity (epimerization) | The base is too strong or the reaction time is too long. | 1. Use a weaker base.2. Minimize reaction time.3. Run the reaction at a lower temperature. |
Issue 2: Unexpected Byproducts after Reductive Cleavage with NaBH₄
| Symptom | Possible Cause | Troubleshooting Steps |
| Aldehyde or ketone in starting material is also reduced | NaBH₄ is not chemoselective for the trifluoroacetamide over more reactive carbonyls. | 1. If the aldehyde/ketone must be preserved, consider an alternative deprotection method (e.g., basic hydrolysis if compatible).2. Protect the aldehyde/ketone before carrying out the reductive deprotection. |
| Ester in starting material is partially or fully reduced | Reaction conditions are too forcing. | 1. Perform the reaction at a lower temperature (e.g., 0 °C).2. Reduce the reaction time and monitor carefully.3. Use a less reactive hydride source if available. |
| Nitrile byproduct is observed | Dehydration of the primary amide is occurring. | 1. This is more likely at higher temperatures; conduct the reaction at room temperature or below. |
Data Presentation
The following tables summarize typical conditions and reported yields for trifluoroacetamide deprotection. Note that yields are highly substrate-dependent.
Table 1: Basic Hydrolysis Deprotection Data
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| K₂CO₃ | N-trifluoroacetylated amine | MeOH/H₂O (2:1) | Room Temp. | 17 h | 71% | [7] |
| K₂CO₃ | N-trifluoroacetylated amine | MeOH/H₂O (2:1) | 60 °C | 2 h | 75% | [7] |
| K₂CO₃ | N-trifluoroacetylated amine | MeOH | Room Temp. | 2 h | 83% | [7] |
| 20% aq. KOH | tert-butyl 2-(trifluoroacetylamino)carboxylates | CH₂Cl₂ or Et₂O | 25-40 °C | N/A | 75-95% | [3][8] |
Table 2: Reductive Cleavage Deprotection Data
| Reagent | Substrate | Solvent | Temperature | Time | Yield | Reference |
| NaBH₄ | Resin-bound Tfa-protected peptide | THF/EtOH (1:1) | N/A | < 60 min | >99% | [2] |
Experimental Protocols
Protocol 1: General Procedure for Basic Hydrolysis using Potassium Carbonate[3]
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Dissolve the N-trifluoroacetylated compound in a 2:1 mixture of methanol and water.
-
Add 1.5 to 3 equivalents of solid potassium carbonate (K₂CO₃).
-
Stir the mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully neutralize the reaction mixture with 1 M HCl to a pH of ~7.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deprotected amine.
Protocol 2: General Procedure for Reductive Cleavage using Sodium Borohydride[2]
-
Dissolve the trifluoroacetamide-protected compound in a mixture of anhydrous ethanol and anhydrous tetrahydrofuran (1:1 v/v).
-
Add an excess (e.g., 10 equivalents) of sodium borohydride (NaBH₄) in portions.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the product with a suitable organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
Mandatory Visualization
References
- 1. Page loading... [guidechem.com]
- 2. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 3. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CF3 Acetyl Deprotection - K2CO3 [commonorganicchemistry.com]
- 8. Chemoselective N-deprotection of tert-butyl 2-(trifluoroacetylamino) esters under PTC conditions: synthesis of tert-butyl 2-aminocarboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide. The information is presented in a clear question-and-answer format to directly address common experimental challenges, with a focus on the critical role of solvent selection.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: Two prevalent methods for the synthesis of this compound involve the acylation of 4-(aminomethyl)benzyl alcohol. The choice of acylating agent and solvent system is crucial for reaction success.
-
Method 1: Using Trifluoroacetic Anhydride (TFAA). This is a common and effective method where 4-(aminomethyl)benzyl alcohol is reacted with TFAA in the presence of a non-nucleophilic base, such as triethylamine (TEA), to neutralize the trifluoroacetic acid byproduct. Dichloromethane (DCM) is a frequently used solvent for this reaction.[1]
-
Method 2: Using Ethyl Trifluoroacetate. This method provides a milder alternative to TFAA and can be performed with or without a base. The reaction typically proceeds by heating the amine with ethyl trifluoroacetate.
Q2: How does the choice of solvent impact the synthesis of this compound?
A2: The solvent plays a critical role in the reaction by:
-
Solubilizing Reactants: Ensuring that both the 4-(aminomethyl)benzyl alcohol and the acylating agent are in the same phase to allow for an efficient reaction.
-
Influencing Reaction Rate: The polarity of the solvent can affect the rate of the acylation reaction. Polar aprotic solvents are generally preferred for N-acylation as they can stabilize charged intermediates that may form during the reaction.
-
Minimizing Side Reactions: A key challenge is to prevent the acylation of the hydroxyl group (O-acylation). The choice of solvent can influence the selectivity of N-acylation over O-acylation.
Q3: Can I use a protic solvent like ethanol or water for this reaction?
A3: It is generally not recommended to use protic solvents like ethanol or water. These solvents can react with the highly reactive acylating agent, trifluoroacetic anhydride (TFAA), leading to the formation of byproducts and a reduction in the yield of the desired product.
Q4: What are the potential side products in this synthesis?
A4: The primary potential side products include:
-
O-acylated product: N-(4-(Trifluoroacetoxymethyl)benzyl)trifluoroacetamide, where both the amine and hydroxyl groups have been acylated.
-
Unreacted starting material: Incomplete reaction leading to the presence of 4-(aminomethyl)benzyl alcohol.
-
Hydrolysis products: If water is present, the acylating agent can hydrolyze, reducing its effectiveness.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Suggestion |
| Low or No Yield | 1. Poor solubility of starting materials. 2. Incorrect solvent choice. 3. Decomposition of acylating agent. | 1. Select a solvent that effectively dissolves 4-(aminomethyl)benzyl alcohol. A polar aprotic solvent like DMF or THF might be a better choice than a nonpolar solvent if solubility is an issue.2. Switch to a polar aprotic solvent. Solvents like acetonitrile or DMF can enhance the reaction rate.3. Ensure anhydrous conditions. Use dry solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the acylating agent. |
| Formation of O-acylated Side Product | 1. Excess acylating agent. 2. Reaction temperature is too high. 3. Inappropriate solvent. | 1. Use a stoichiometric amount of the acylating agent (typically 1.0-1.2 equivalents). 2. Run the reaction at a lower temperature (e.g., 0 °C to room temperature). 3. A less polar solvent may disfavor the O-acylation. Consider switching from a highly polar solvent to a moderately polar one like dichloromethane or ethyl acetate. |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Low reaction temperature. 3. Poor nucleophilicity of the amine. | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC). Extend the reaction time if necessary.2. If the reaction is sluggish at room temperature, gentle heating may be required, but be mindful of potential side reactions. 3. The use of a polar aprotic solvent can enhance the nucleophilicity of the amine. |
| Difficult Product Isolation/Purification | 1. High-boiling point solvent (e.g., DMF). 2. Formation of emulsions during workup. | 1. If using a high-boiling point solvent, consider removal under high vacuum. For future experiments, a lower-boiling point solvent like dichloromethane or ethyl acetate is preferable for easier removal.2. During aqueous workup, add brine (saturated NaCl solution) to break up emulsions. |
Solvent Effects on Yield and Reaction Time
The following table summarizes the expected effects of different solvent types on the synthesis of this compound. The values presented are representative and intended to illustrate general trends.
| Solvent | Solvent Type | Dielectric Constant (ε) | Expected Yield (%) | Typical Reaction Time (h) | Key Considerations |
| Dichloromethane (DCM) | Moderately Polar Aprotic | 9.1 | 85-95 | 2-4 | Good balance of solubility and ease of removal.[1] |
| Tetrahydrofuran (THF) | Polar Aprotic | 7.6 | 80-90 | 3-6 | Good for dissolving starting materials, but can be harder to remove than DCM. |
| Acetonitrile (MeCN) | Polar Aprotic | 37.5 | 90-98 | 1-3 | Can significantly increase reaction rate, but may also promote side reactions if not controlled. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 36.7 | 90-98 | 1-3 | Excellent solvating power, but difficult to remove. |
| Ethyl Acetate (EtOAc) | Moderately Polar Aprotic | 6.0 | 75-85 | 4-8 | Less reactive and can be a good choice to minimize side reactions, but may result in slower reaction rates. |
| Toluene | Nonpolar | 2.4 | < 50 | > 12 | Poor solubility of the starting material is expected to lead to very low yields. |
Experimental Protocol
This protocol is for the synthesis of this compound using trifluoroacetic anhydride (TFAA) in dichloromethane (DCM).
Materials:
-
4-(aminomethyl)benzyl alcohol
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Trifluoroacetic anhydride (TFAA)
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Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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Dissolve 4-(aminomethyl)benzyl alcohol (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.
-
Cool the solution to 0 °C using an ice bath.
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Add triethylamine (1.1 eq) to the solution and stir for 10 minutes.
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Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the reaction mixture while maintaining the temperature at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
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Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3x).
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
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Purify the crude product by recrystallization or column chromatography to yield this compound as a solid.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
Technical Support Center: Managing Exothermic Trifluoroacetylation Reactions
This guide provides researchers, scientists, and drug development professionals with essential information for safely managing exothermic reactions during trifluoroacetylation. Below you will find troubleshooting advice for specific issues, answers to frequently asked questions, and detailed protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the trifluoroacetylation process, offering potential causes and solutions.
Problem: Rapid, Uncontrolled Temperature Increase ("Runaway Reaction")
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Potential Cause 1: Reagent Addition Rate is Too High.
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Solution: The most common cause of a runaway reaction is the rapid addition of the trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), to the substrate solution. The rate of heat generation is exceeding the rate of heat removal by the cooling system. Immediately stop the addition, ensure vigorous stirring, and monitor the temperature. If necessary, use a more efficient cooling bath (e.g., dry ice/acetone). For future experiments, add the reagent dropwise via an addition funnel, ensuring the internal temperature remains within the desired range.
-
-
Potential Cause 2: Inadequate Cooling.
-
Solution: An ice bath may be insufficient for larger-scale reactions or highly reactive substrates. Ensure the reaction flask is adequately submerged in the cooling bath and that the bath's temperature is maintained. For highly exothermic systems, consider using a cooling system with a larger heat-removal capacity. A loss of process control can be triggered by any drift in key parameters like temperature.[1]
-
-
Potential Cause 3: High Reagent Concentration.
-
Solution: Running the reaction at a higher dilution can help manage the exotherm by increasing the total heat capacity of the solution. The solvent acts as a heat sink, absorbing the energy released.
-
Problem: Pressure Buildup in the Reaction Vessel
-
Potential Cause 1: Low-Boiling Point Reagents/Solvents.
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Solution: Trifluoroacetic anhydride has a low boiling point (around 40°C).[2][3] If the internal temperature exceeds this, the TFAA will boil, causing a rapid increase in pressure.[4] Ensure the reaction temperature is kept well below the boiling point of your solvent and reagents. The system should not be completely sealed; use a setup with a condenser and an inert gas inlet to manage pressure safely.
-
-
Potential Cause 2: Gas Evolution.
-
Solution: While less common in simple trifluoroacetylation, side reactions or decomposition at high temperatures can lead to gas formation. If pressure buildup is observed, stop the reaction, cool the vessel immediately, and vent the system to a safe exhaust (scrubber) once the temperature is controlled.
-
Problem: Reaction Fails to Go to Completion Despite Initial Exotherm
-
Potential Cause 1: Steric Hindrance.
-
Solution: The target functional group (e.g., an amine or alcohol) may be sterically hindered, preventing the trifluoroacetylating agent from accessing it efficiently. You may need to increase the reaction time or temperature after the initial controlled addition is complete.[5]
-
-
Potential Cause 2: Insufficient Reagent.
-
Solution: Ensure that at least a stoichiometric amount of the trifluoroacetylating agent is used. Typically, 1.1 to 1.5 equivalents are recommended to drive the reaction to completion.[6]
-
-
Potential Cause 3: Reagent Degradation.
Frequently Asked Questions (FAQs)
Q1: What makes the trifluoroacetylation of amines and alcohols so exothermic? A1: The high exothermicity is due to the high reactivity of the trifluoroacetylating agent, typically trifluoroacetic anhydride (TFAA). TFAA is a powerful acylating agent because the trifluoromethyl group is strongly electron-withdrawing, making the carbonyl carbons highly electrophilic. The reaction with nucleophiles like amines and alcohols is thermodynamically very favorable and proceeds rapidly, releasing significant heat.
Q2: How does my choice of solvent affect heat management? A2: The solvent plays a critical role in heat management.
-
Heat Capacity: Solvents with a higher heat capacity can absorb more heat for a given temperature rise.
-
Boiling Point: A solvent with a higher boiling point provides a wider operating temperature range and reduces the risk of pressure buildup.
-
Polarity: More polar solvents can sometimes increase the reaction rate, which may enhance the exotherm.[7] Commonly used anhydrous solvents include dichloromethane (DCM) and tetrahydrofuran (THF).[6]
Q3: What are the key safety considerations when performing a trifluoroacetylation? A3:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and acid-resistant gloves.
-
Ventilation: Perform the reaction in a well-ventilated fume hood.[4] Inhalation of TFAA fumes can cause severe irritation.[2]
-
Inert Atmosphere: Use anhydrous solvents and an inert atmosphere to prevent the violent reaction of TFAA with water.[8]
-
Controlled Addition: Always add the TFAA slowly to the substrate solution, never the other way around.[4]
-
Cooling: Have an adequate cooling bath ready before starting the reagent addition.
-
Quenching: Quench the reaction carefully by slowly adding a suitable reagent (e.g., water or a saturated sodium bicarbonate solution) while maintaining cooling.[6]
Q4: What are the best practices for scaling up a trifluoroacetylation reaction? A4: Scaling up a reaction changes the surface-area-to-volume ratio, which significantly impacts heat dissipation. What is safe on a 1-gram scale can be dangerous on a 100-gram scale.
-
Heat Transfer Calculation: Before scaling up, perform a heat transfer calculation to ensure your cooling apparatus can handle the expected heat output.
-
Pilot Reaction: Run the reaction at an intermediate scale (e.g., 5-10x the original) to identify potential issues.
-
Extended Addition Time: Significantly slow down the reagent addition rate. An addition that takes 10 minutes on a small scale might need to take several hours on a large scale.
-
Dilution: Increase the solvent volume to help manage the exotherm.
-
Monitoring: Use a calibrated temperature probe to monitor the internal reaction temperature continuously. A runaway reaction can be caused by inadequate cooling capacities for the reactor size.[1]
Data Presentation
The rate of addition of trifluoroacetic anhydride (TFAA) has a direct impact on the peak temperature reached during the reaction. The following table provides an illustrative example of this relationship for the trifluoroacetylation of a primary amine in DCM at an initial temperature of 0°C.
| Molar Equivalents of Amine | Volume of DCM (mL) | Equivalents of TFAA | Addition Time (min) | Peak Internal Temperature (°C) |
| 0.1 | 100 | 1.1 | 1 | 45°C (Runaway) |
| 0.1 | 100 | 1.1 | 10 | 18°C |
| 0.1 | 100 | 1.1 | 30 | 5°C |
| 0.1 | 200 | 1.1 | 10 | 9°C |
Note: This data is illustrative and the actual temperature profile will depend on the specific substrate, equipment, and cooling efficiency.
Experimental Protocols
General Protocol for Controlled Trifluoroacetylation of an Amine
This protocol describes a standard procedure for the N-trifluoroacetylation of a primary or secondary amine using trifluoroacetic anhydride with an emphasis on controlling the exotherm.
1. Preparation:
-
Ensure all glassware (three-neck round-bottom flask, addition funnel, condenser) is thoroughly oven-dried and assembled while hot under a stream of inert gas (Nitrogen or Argon).
-
Equip the flask with a magnetic stirrer and a calibrated digital thermometer or thermocouple to monitor the internal temperature.
-
Prepare an ice-water or dry ice/acetone bath depending on the expected reactivity.
2. Reaction Setup:
-
Dissolve the amine substrate (1.0 eq.) in a suitable anhydrous solvent (e.g., dichloromethane) in the reaction flask.[6]
-
Cool the solution to 0 °C in the ice bath with stirring.[6]
-
In the addition funnel, prepare a solution of trifluoroacetic anhydride (1.1-1.5 eq.) in the same anhydrous solvent.[6]
3. Controlled Addition:
-
Begin adding the trifluoroacetic anhydride solution dropwise from the addition funnel to the stirred amine solution.
-
Carefully monitor the internal temperature. Maintain the temperature below 5-10°C by adjusting the addition rate. If the temperature rises rapidly, stop the addition immediately until it stabilizes.
-
After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 1-4 hours.[6]
4. Monitoring and Work-up:
-
Monitor the reaction progress using an appropriate technique (e.g., TLC or LC-MS).[6]
-
Once complete, cool the reaction mixture back down to 0 °C.
-
Slowly and carefully quench the reaction by adding saturated aqueous sodium bicarbonate solution dropwise until gas evolution ceases.[6]
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[6]
Visualizations
References
- 1. aria.developpement-durable.gouv.fr [aria.developpement-durable.gouv.fr]
- 2. Trifluoroacetic anhydride- an important organic reagent_Chemicalbook [chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Analysis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
This guide provides a detailed comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic data for N-(4-Hydroxymethylbenzyl)trifluoroacetamide and its structural analogs. It is intended for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation and characterization of organic molecules. This document summarizes available experimental data, outlines detailed protocols for sample analysis, and presents a visual representation of the target molecule's structure and key NMR correlations.
Comparative NMR Data Analysis
The following tables summarize the ¹H and ¹³C NMR chemical shift data for this compound and a key alternative compound, N-(4-methylbenzyl)trifluoroacetamide. A direct comparison allows for the assessment of the electronic effects of the hydroxymethyl group versus a methyl group on the benzyl ring.
Table 1: ¹H NMR Chemical Shift Data (ppm)
| Compound | Solvent | Ar-H | -NH- | -CH₂-N- | -CH₂-OH | Ar-CH₃ |
| This compound | CDCl₃ | 7.25–7.35 (m, 4H) | 6.50 (br s, 1H) | 4.45 (s, 2H) | - | - |
| N-(4-methylbenzyl)trifluoroacetamide | CDCl₃ | 7.18 (d, 2H), 7.12 (d, 2H) | 6.35 (br s, 1H) | 4.40 (d, 2H) | - | 2.34 (s, 3H) |
Table 2: ¹³C NMR Chemical Shift Data (ppm)
| Compound | Solvent | C=O | CF₃ | Ar-C (quaternary) | Ar-CH | -CH₂-N- | -CH₂-OH | Ar-CH₃ |
| This compound | CDCl₃ | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | - |
| N-(4-methylbenzyl)trifluoroacetamide | CDCl₃ | 157.0 (q) | 115.7 (q) | 137.9, 133.0 | 129.6, 127.9 | 43.5 | - | 21.1 |
Note: Data for N-(4-Hydroxymethylbenzyl)acetamide was not sufficiently available in the searched literature to be included in this comparative analysis. The ¹³C NMR data for this compound was also not found in the available literature.
Experimental Protocols
The following is a generalized experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of N-benzyl amides.
1. Sample Preparation
-
Dissolution: Accurately weigh 10-20 mg of the sample and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift referencing.
-
Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm is the standard internal reference. Alternatively, the residual solvent peak can be used for calibration (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Filtration: To remove any particulate matter, filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube.
2. ¹H NMR Spectroscopy Parameters
-
Spectrometer: A 400 MHz or higher field spectrometer is recommended.
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Typically 12-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
3. ¹³C NMR Spectroscopy Parameters
-
Spectrometer: A 100 MHz or higher frequency spectrometer.
-
Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans are generally required to achieve a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.
Structure and NMR Correlation Diagram
The following diagram illustrates the chemical structure of this compound with annotations for the observed ¹H NMR chemical shifts.
Caption: Chemical structure and ¹H NMR assignments for this compound.
Unraveling Molecular Fingerprints: A Comparative Guide to the Mass Spectrometry Fragmentation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For researchers, scientists, and professionals in drug development, understanding the structural nuances of compounds is paramount. Mass spectrometry serves as a powerful analytical technique to elucidate these structures by examining their unique fragmentation patterns upon ionization. This guide provides a comparative analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of N-(4-Hydroxymethylbenzyl)trifluoroacetamide and the known fragmentation of its structural analog, N-benzylacetamide.
This comparison will shed light on how the presence of a trifluoroacetyl group and a hydroxymethyl substituent influences the fragmentation pathways, offering valuable insights for the characterization of similar molecules.
Comparative Fragmentation Analysis
The fragmentation patterns of this compound and N-benzylacetamide are dictated by the stability of the resulting fragment ions. The electron-withdrawing nature of the trifluoroacetyl group in this compound is expected to significantly influence its fragmentation compared to the simpler acetyl group in N-benzylacetamide.
Below is a table summarizing the predicted and known major fragment ions and their relative abundances.
| Compound | Molecular Ion (M+) | Key Fragment Ions (m/z) | Proposed/Known Fragment Structure |
| This compound | 233.06 | 134 | [HOCH2-C6H4-CH2]+ |
| 107 | [C7H7O]+ (tropylium-like ion) | ||
| 106 | [C7H6O]+ | ||
| 97 | [CF3CO]+ | ||
| 77 | [C6H5]+ | ||
| N-benzylacetamide | 149.08 | 106 | [C6H5CH2NH]+ |
| 91 | [C7H7]+ (tropylium ion) | ||
| 77 | [C6H5]+ | ||
| 43 | [CH3CO]+ |
Proposed Fragmentation Pathway of this compound
The fragmentation of this compound is anticipated to proceed through several key pathways initiated by the ionization of the molecule. The presence of the amide linkage, the aromatic ring, and the trifluoroacetyl group provides multiple sites for charge localization and subsequent bond cleavages.
Caption: Proposed fragmentation of this compound.
Experimental Protocols
The following is a representative experimental protocol for analyzing compounds like N-benzylacetamide by electron ionization mass spectrometry, which would be applicable for the analysis of this compound.
Instrumentation:
-
Mass Spectrometer: A double-focusing magnetic sector or a quadrupole mass spectrometer equipped with an electron ionization (EI) source.
-
Ionization Energy: Typically 70 eV to induce fragmentation.
-
Source Temperature: Maintained at approximately 200-250 °C to ensure sample volatilization.
-
Sample Introduction: A direct insertion probe or a gas chromatograph (GC) for sample introduction into the ion source.
Procedure:
-
A small amount of the solid sample (in the microgram range) is placed in a capillary tube.
-
The capillary tube is introduced into the mass spectrometer's ion source via the direct insertion probe.
-
The probe is heated to volatilize the sample.
-
The gaseous molecules are bombarded with a beam of 70 eV electrons, causing ionization and fragmentation.
-
The resulting positively charged fragments are accelerated and separated according to their mass-to-charge ratio (m/z).
-
A mass spectrum is recorded, showing the relative abundance of each fragment ion.
Discussion of Fragmentation Patterns
This compound:
The primary fragmentation is expected to be the cleavage of the benzylic C-N bond, which is a common fragmentation pathway for benzylamines and related compounds. This would lead to the formation of a stable benzylic cation with m/z 134. Subsequent loss of formaldehyde (CH2O) from this ion would yield the tropylium-like ion at m/z 107. Further fragmentation of the aromatic ring can lead to the phenyl cation at m/z 77. Another significant fragmentation would be the cleavage of the amide bond, leading to the formation of the trifluoroacetyl cation at m/z 97.
N-benzylacetamide:
The mass spectrum of N-benzylacetamide is characterized by a prominent molecular ion peak at m/z 149.[1] The base peak is observed at m/z 106, corresponding to the [C6H5CH2NH]+ fragment, formed by the loss of a ketene molecule (CH2=C=O).[1] Another major fragment is the tropylium ion at m/z 91, which arises from the rearrangement and fragmentation of the benzyl group. The acetyl cation at m/z 43 is also observed.
Comparison:
The key difference in the fragmentation patterns is the influence of the substituent on the acetyl group. The highly electronegative fluorine atoms in the trifluoroacetyl group of this compound stabilize the negative charge on the departing neutral fragment, favoring the formation of the benzylic cation (m/z 134). In contrast, the fragmentation of N-benzylacetamide is dominated by the loss of a neutral ketene molecule to form the ion at m/z 106. The presence of the hydroxymethyl group on the aromatic ring of the target compound also influences the subsequent fragmentation of the benzylic cation, leading to the characteristic loss of formaldehyde.
This comparative analysis demonstrates how subtle changes in molecular structure can lead to distinct and predictable fragmentation patterns in mass spectrometry, providing a powerful tool for compound identification and structural elucidation.
References
A Head-to-Head Comparison of Amine Protecting Groups: Trifluoroacetamide vs. Boc and Fmoc
For researchers, scientists, and drug development professionals navigating the complex landscape of organic synthesis and peptide chemistry, the selection of an appropriate amine protecting group is a critical decision that dictates the efficiency, yield, and overall success of a synthetic strategy. While the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) groups are well-established workhorses in this domain, the trifluoroacetamide (TFA) group presents a compelling alternative with a unique set of properties. This guide provides an objective, data-driven comparison of the trifluoroacetamide protecting group with the industry-standard Boc and Fmoc groups, offering insights into their respective strengths and weaknesses to inform rational selection in research and development.
The strategic deployment of protecting groups is fundamental to modern organic synthesis, enabling chemists to selectively mask reactive functional groups while performing transformations elsewhere in the molecule. The ideal protecting group should be easy to introduce and remove in high yield under mild conditions that do not affect other functionalities. This principle of "orthogonality," the ability to deprotect one group without affecting another, is paramount in multi-step syntheses.
Chemical Properties and Orthogonality
The core difference between the TFA, Boc, and Fmoc protecting groups lies in their lability under different chemical conditions, which forms the basis of their orthogonal applications.
-
Trifluoroacetamide (TFA): The TFA group is characterized by its remarkable stability in strongly acidic conditions.[1] This stability is attributed to the strong electron-withdrawing nature of the trifluoromethyl group.[1] Conversely, the TFA group is readily cleaved under mild basic or reductive conditions.[1] This profile makes it an excellent orthogonal partner to acid-labile protecting groups like Boc.[2][3]
-
tert-Butoxycarbonyl (Boc): The Boc group is a cornerstone of peptide synthesis, prized for its stability in basic and nucleophilic environments, as well as during catalytic hydrogenation.[4] However, it is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][5][6][7] The mechanism of acid-catalyzed deprotection involves the formation of a stable tert-butyl cation.[5][8]
-
9-Fluorenylmethyloxycarbonyl (Fmoc): The Fmoc group is the foundation of the most common strategy in modern solid-phase peptide synthesis (SPPS).[9] It is exceptionally stable to acidic conditions but is rapidly cleaved by mild bases, most commonly a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF).[10][11][12] This base lability allows for an orthogonal strategy in the presence of acid-labile side-chain protecting groups.[10]
Quantitative Comparison of Protection and Deprotection
The following tables summarize typical experimental conditions and yields for the introduction and removal of TFA, Boc, and Fmoc protecting groups based on literature data. It is important to note that optimal conditions can vary depending on the specific substrate.
Table 1: Comparison of Amine Protection Methods
| Protecting Group | Reagents | Solvent(s) | Temperature | Time | Typical Yield |
| Trifluoroacetamide (TFA) | Trifluoroacetic anhydride (TFAA), Pyridine or K₂CO₃ | CH₂Cl₂, CHCl₃ | 0 °C to RT | 30 min - 12.5 h | 74-79%[13] |
| tert-Butoxycarbonyl (Boc) | Di-tert-butyl dicarbonate (Boc₂O), NEt₃ or NaOH | THF, Dioxane/H₂O | Room Temperature | Overnight | >95%[5] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | Fmoc-Cl/NaHCO₃ or Fmoc-OSu | Dioxane/H₂O, CH₂Cl₂ | Room Temperature | 16 h | >90%[12] |
Table 2: Comparison of Amine Deprotection Methods
| Protecting Group | Reagents | Solvent(s) | Temperature | Time | Typical Yield |
| Trifluoroacetamide (TFA) | K₂CO₃/Na₂CO₃ in MeOH/H₂O or NaBH₄ in THF/EtOH | Methanol/Water, THF/Ethanol | Room Temperature | 1-4 h | High[1][14] |
| tert-Butoxycarbonyl (Boc) | Trifluoroacetic acid (TFA) in CH₂Cl₂ (25-50%) | Dichloromethane | Room Temperature | 30 min - 2 h | >95%[8] |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | 20% Piperidine in DMF | Dimethylformamide | Room Temperature | < 10 min | >99%[11] |
Experimental Protocols
Protocol 1: Protection of a Primary Amine with Trifluoroacetic Anhydride
-
Dissolve the amine substrate in anhydrous dichloromethane (DCM) under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add 1.1 to 1.5 equivalents of trifluoroacetic anhydride to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-4 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, quench the reaction with the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
Protocol 2: Deprotection of a Trifluoroacetamide using Mild Basic Conditions
-
Dissolve the N-trifluoroacetylated compound in a mixture of methanol and water.
-
Add 1.5 to 3 equivalents of potassium carbonate (K₂CO₃).
-
Stir the reaction mixture at room temperature and monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, neutralize the mixture to a pH of ~7 with a dilute acid (e.g., 1 M HCl).
-
Remove the methanol under reduced pressure and extract the deprotected amine with a suitable organic solvent.[1]
Protocol 3: Protection of a Primary Amine with Boc Anhydride
-
Dissolve the amine in tetrahydrofuran (THF).
-
Add 1 equivalent of di-tert-butyl dicarbonate (Boc₂O) and 1.2 equivalents of triethylamine (NEt₃).
-
Stir the reaction mixture at room temperature overnight.
-
Concentrate the reaction mixture in vacuo and purify the product by flash column chromatography.[5]
Protocol 4: Deprotection of a Boc-Protected Amine with Trifluoroacetic Acid
-
Dissolve the Boc-protected substrate in anhydrous dichloromethane (DCM).
-
Add a 25-50% solution of trifluoroacetic acid (TFA) in DCM.
-
Stir the reaction mixture at room temperature for 30 minutes to 2 hours, monitoring the reaction by TLC.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.[8]
Protocol 5: Protection of an Amino Acid with Fmoc-OSu
-
Dissolve the amino acid in a 2:1 v/v mixture of THF and saturated aqueous NaHCO₃.
-
Add Fmoc-succinamide (Fmoc-OSu).
-
Stir the reaction mixture at room temperature for 16 hours.
-
Dilute with water, adjust the pH to 9 with saturated aqueous NaHCO₃, and extract with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with 1 M HCl to precipitate the Fmoc-protected amino acid.
Protocol 6: Deprotection of an Fmoc-Protected Amine with Piperidine
-
Dissolve the Fmoc-protected substrate in N,N-dimethylformamide (DMF).
-
Add a solution of 20% piperidine in DMF.
-
The reaction is typically complete within minutes at room temperature.
-
Quench the reaction by adding water and extract the product with a suitable organic solvent.
Visualizing Deprotection Mechanisms and Orthogonality
Caption: Deprotection mechanisms for TFA, Boc, and Fmoc protecting groups.
Caption: Orthogonal deprotection workflow for TFA and Boc protecting groups.
Side Reactions and Considerations
While effective, each protecting group strategy is associated with potential side reactions that can impact the purity and yield of the final product.
-
Trifluoroacetamide: A potential side reaction during deprotection under strongly basic conditions is the hydrolysis of other sensitive functional groups, such as esters, in the molecule. Reductive cleavage with NaBH₄ offers a milder alternative for substrates sensitive to basic hydrolysis.[14] In the context of SPPS, trifluoroacetylation of the N-terminus can occur as a side reaction during TFA-mediated cleavage from the resin.[15][16][17]
-
Boc: The primary concern during Boc deprotection is the generation of the reactive tert-butyl cation, which can lead to the alkylation of nucleophilic side chains, particularly those of tryptophan, methionine, cysteine, and tyrosine.[18] This can be mitigated by the addition of scavengers to the cleavage cocktail.[18] In SPPS, aspartimide formation in sequences containing aspartic acid is a common side reaction under both acidic and basic conditions.[19]
-
Fmoc: In Fmoc-based SPPS, diketopiperazine formation can occur at the dipeptide stage, especially when proline is one of the first two residues.[19] Another potential side reaction is the formation of 3-(1-piperidinyl)alanine when peptides with a C-terminal cysteine are synthesized, arising from the addition of piperidine to a dehydroalanine intermediate.[19]
Conclusion: Selecting the Optimal Protecting Group
The choice between trifluoroacetamide, Boc, and Fmoc protecting groups is a strategic decision that depends on the specific requirements of the synthetic target and the overall synthetic plan.
-
Trifluoroacetamide (TFA) emerges as a valuable tool when stability to strong acid is required, offering a robust orthogonal protecting group strategy in conjunction with acid-labile groups like Boc. Its removal under mild basic or reductive conditions adds to its versatility.
-
Boc remains a reliable choice, particularly for the synthesis of peptides prone to aggregation, where the acidic deprotection step can help to disrupt interchain hydrogen bonding. However, the harsh acidic conditions required for final cleavage from the resin in Boc-based SPPS necessitate careful consideration of substrate compatibility and the use of appropriate scavengers.
-
Fmoc has become the dominant strategy in modern SPPS due to its milder deprotection conditions, which are compatible with a wider range of sensitive functionalities and allow for a truly orthogonal approach with acid-labile side-chain protecting groups.[9]
Ultimately, a thorough understanding of the chemical properties, stability, and potential side reactions associated with each protecting group is essential for researchers, scientists, and drug development professionals to design and execute successful and efficient synthetic routes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. US20150011778A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. total-synthesis.com [total-synthesis.com]
- 6. Amine Protection / Deprotection [fishersci.co.uk]
- 7. jk-sci.com [jk-sci.com]
- 8. benchchem.com [benchchem.com]
- 9. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 10. total-synthesis.com [total-synthesis.com]
- 11. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
- 13. synarchive.com [synarchive.com]
- 14. WO2013123526A1 - Use of trifluoroacetamide for n-terminal protection - Google Patents [patents.google.com]
- 15. Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Mechanisms and prevention of trifluoroacetylation in solid-phase peptide synthesis. | Semantic Scholar [semanticscholar.org]
- 17. pnas.org [pnas.org]
- 18. benchchem.com [benchchem.com]
- 19. peptide.com [peptide.com]
alternative methods for the synthesis of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For researchers and professionals in drug development and organic synthesis, the efficient and reliable synthesis of key intermediates is paramount. N-(4-Hydroxymethylbenzyl)trifluoroacetamide is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact research timelines and costs. This guide provides a detailed comparison of alternative methods for the synthesis of this compound, offering insights into their respective advantages and disadvantages, supported by experimental data.
Comparison of Synthetic Methods
Three primary methods for the synthesis of this compound are outlined below, each employing different starting materials and trifluoroacetylating agents. The choice of method will depend on factors such as the availability of starting materials, desired scale, and tolerance of the substrate to different reaction conditions.
| Metric | Method 1: Direct Acylation | Method 2: Two-Step Reduction and Acylation | Method 3: Acylation with Activated Succinimide Ester |
| Starting Material | 4-Aminomethylbenzyl alcohol | 4-(Aminomethyl)benzoic acid | 4-Aminomethylbenzyl alcohol |
| Trifluoroacetylating Agent | Ethyl trifluoroacetate (EtTFA) | Trifluoroacetic anhydride (TFAA) | N-(Trifluoroacetyl)succinimide |
| Number of Steps | 1 | 2 | 1 |
| Reaction Time | 4 hours[1] | 8 hours (reduction) + acylation time[1] | Not specified for this substrate, but generally rapid |
| Reported Yield | Not explicitly stated, but implied to be efficient[1] | Not explicitly stated for the final product[1] | "Excellent yields" for amines in general[2] |
| Key Reagents | Ethyl trifluoroacetate, Triethylamine | Borane-tetrahydrofuran, Trifluoroacetic anhydride, Triethylamine | N-(Trifluoroacetyl)succinimide |
| Purification | Recrystallization or column chromatography[1] | Filtration and recrystallization[1] | Filtration to remove succinimide byproduct[2] |
| Advantages | Single step, operationally simple[1] | Utilizes a different, potentially more accessible starting material. | Mild reaction conditions, simple work-up.[2] |
| Disadvantages | Requires the direct precursor, 4-aminomethylbenzyl alcohol. | Two-step process, requires handling of borane-THF. | Data for this specific substrate is not readily available. |
Experimental Protocols
Method 1: Single-Step Acylation with Ethyl Trifluoroacetate
This method represents the most direct approach to this compound, starting from 4-aminomethylbenzyl alcohol.[1]
Procedure:
-
Dissolve 4-aminomethylbenzyl alcohol (1 equivalent) in dichloromethane (DCM) under an inert atmosphere (e.g., argon).
-
Add triethylamine (TEA, approximately 2.9 equivalents) dropwise to the solution.
-
Introduce ethyl trifluoroacetate (EtTFA, approximately 1.16 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature for 4 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the crude product can be purified by recrystallization or column chromatography to yield the final product as a white solid.
Method 2: Two-Step Synthesis via Reduction and Acylation
This route begins with the reduction of 4-(aminomethyl)benzoic acid to 4-aminomethylbenzyl alcohol, which is then acylated.[1]
Step 1: Reduction of 4-(Aminomethyl)benzoic acid
-
To a solution of 4-(aminomethyl)benzoic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add borane-tetrahydrofuran complex (BH₃-THF, 2.65 equivalents).
-
Reflux the reaction mixture for 8 hours.
-
Cool the reaction and quench with methanol.
-
Filter the mixture over celite to remove boron byproducts, yielding 4-aminomethylbenzyl alcohol.
Step 2: Acylation with Trifluoroacetic Anhydride
-
Dissolve the 4-aminomethylbenzyl alcohol intermediate in dichloromethane (DCM).
-
Add triethylamine (TEA) to act as a base.
-
Add trifluoroacetic anhydride (TFAA) to the mixture and stir at room temperature.
-
Isolate the product via evaporation of the solvent and subsequent recrystallization.
Method 3: Acylation with N-(Trifluoroacetyl)succinimide
This method utilizes a stable and convenient trifluoroacetylating reagent, N-(trifluoroacetyl)succinimide, which generally provides high yields for the acylation of amines.[2]
General Procedure (Adapted for 4-Aminomethylbenzyl alcohol):
-
Dissolve 4-aminomethylbenzyl alcohol (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or toluene.
-
Add N-(trifluoroacetyl)succinimide (1 to 1.1 equivalents).
-
Stir the reaction mixture at room temperature or under gentle reflux.
-
Monitor the reaction by TLC.
-
Upon completion, the succinimide byproduct, which is sparingly soluble in many organic solvents, can be removed by filtration.[2]
-
Remove the solvent under reduced pressure to obtain the crude product, which can be further purified if necessary.
Synthetic Pathway Diagrams
Caption: Method 1: Direct acylation pathway.
Caption: Method 2: Two-step reduction and acylation pathway.
Caption: Method 3: Acylation with an activated ester.
References
A Comparative Analysis of the Biological Activity of Compound X and Its Structural Analogs Against JAK2
This guide provides a comprehensive comparison of the biological activities of our novel Janus kinase 2 (JAK2) inhibitor, Compound X, against two structurally similar analogs: Analog A and Analog B. The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular, non-receptor tyrosine kinases that are pivotal in cytokine-mediated signaling.[1] Dysregulation of the JAK/STAT pathway, in which these kinases play a crucial role, is implicated in various diseases, including myeloproliferative neoplasms and autoimmune disorders.[2][3][4]
The discovery of a specific mutation, JAK2 V617F, which leads to constitutive kinase activation, has established JAK2 as a key therapeutic target.[4][5] This has spurred the development of small molecule inhibitors.[2][6] This document presents key preclinical data for Compound X, benchmarking its performance against relevant analogs to aid researchers and drug development professionals in their evaluation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the in vitro biochemical and cellular activities of Compound X, Analog A, and Analog B. The data demonstrates that while all three compounds potently inhibit the JAK2 enzyme, Compound X exhibits superior cellular potency and a more desirable selectivity profile. Several approved JAK inhibitors demonstrate varied clinical profiles, which can be attributed to differences in JAK selectivity.[7]
| Compound | JAK2 Enzymatic IC50 (nM) | JAK1 Enzymatic IC50 (nM) | JAK2/JAK1 Selectivity | SET-2 Cell Proliferation IC50 (nM) |
| Compound X | 3.8 | 114 | 30x | 15 |
| Analog A | 5.2 | 20.8 | 4x | 85 |
| Analog B | 12.5 | 550 | 44x | 250 |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Signaling Pathway and Mechanism of Action
The JAK-STAT signaling pathway is integral to cellular processes such as immunity, cell division, and apoptosis.[8][9] The pathway is activated by cytokines binding to their receptors, which in turn activates associated JAKs.[10][11] Activated JAKs then phosphorylate STAT proteins, which translocate to the nucleus to regulate gene transcription.[2][8][10] Compound X, like its analogs, is an ATP-competitive inhibitor that targets the kinase domain of JAK2, thereby blocking the downstream phosphorylation of STAT proteins and inhibiting the signaling cascade.
Caption: The JAK-STAT signaling pathway and the inhibitory action of Compound X.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
In Vitro Biochemical Kinase Inhibition Assay
This assay determines the in vitro inhibitory activity of the test compounds against purified JAK1 and JAK2 enzymes.
-
Principle: A luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, while a strong signal suggests inhibition.[12][13]
-
Materials:
-
Purified recombinant human JAK1 and JAK2 enzymes.
-
Poly(Glu, Tyr) 4:1 peptide substrate.
-
ATP.
-
Kinase assay buffer (50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl2, 1 mM EGTA).
-
Test compounds (Compound X, Analog A, Analog B) dissolved in DMSO.
-
384-well plates.
-
Luminescence-based ATP detection reagent.
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and added to the 384-well plates.
-
A master mix containing the kinase, substrate, and assay buffer is prepared.
-
The kinase reaction is initiated by adding ATP to each well. The final ATP concentration is kept at its Km value for the respective enzyme.
-
The reaction is incubated for 60 minutes at 30°C.
-
The ATP detection reagent is added to stop the reaction and generate a luminescent signal.
-
Luminescence is measured using a plate reader.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Caption: Experimental workflow for the in vitro kinase inhibition assay.
Cellular Proliferation Assay (MTS Assay)
This assay evaluates the effect of the test compounds on the proliferation and viability of the SET-2 cell line, a human megakaryoblastic leukemia cell line that is dependent on the JAK2/STAT5 signaling pathway for growth.
-
Principle: The MTS assay is a colorimetric method for assessing cell viability. The MTS tetrazolium compound is bioreduced by viable cells into a colored formazan product that is soluble in culture medium. The quantity of formazan product is directly proportional to the number of living cells in culture.
-
Materials:
-
SET-2 cell line.
-
RPMI-1640 cell culture medium supplemented with 10% FBS.
-
Test compounds (Compound X, Analog A, Analog B) dissolved in DMSO.
-
MTS reagent.
-
96-well clear-bottom plates.
-
-
Procedure:
-
SET-2 cells are seeded in a 96-well plate at an optimal density.
-
The cells are allowed to attach and grow for 24 hours.
-
The cells are treated with a serial dilution of the test compounds or vehicle (DMSO).
-
The cells are incubated for 72 hours.
-
MTS reagent is added to each well, and the plate is incubated for 2-4 hours.
-
The absorbance is measured at the appropriate wavelength using a microplate reader.
-
The percentage of cell viability relative to the vehicle-treated control is calculated to determine the IC50 value.
-
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Structural insights into JAK2 inhibition by ruxolitinib, fedratinib, and derivatives thereof - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ashpublications.org [ashpublications.org]
- 6. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. JAK-STAT Signalling Pathway | PPTX [slideshare.net]
- 10. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. benchchem.com [benchchem.com]
- 13. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide to HPLC Purity Validation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of N-(4-Hydroxymethylbenzyl)trifluoroacetamide. The presented experimental data and protocols are designed to offer a robust framework for assessing the purity of this compound and for the separation of its potential process-related and degradation impurities.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). This guide details a primary reversed-phase HPLC (RP-HPLC) method and compares it with an alternative method, providing a clear basis for method selection and implementation in a quality control environment. Potential impurities that can arise during the synthesis or degradation of this compound include the starting material, 4-(aminomethyl)benzoic acid, an oxidation product, 4-carboxybenzyltrifluoroacetamide, and a hydrolysis product, 4-hydroxymethylbenzylamine.[1]
Experimental Protocols
Primary Method: Reversed-Phase HPLC with a C18 Column
This method utilizes a standard C18 stationary phase, which provides excellent retention and separation for aromatic compounds like this compound and its potential impurities.
Instrumentation and Materials:
-
HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.
-
Column: C18, 5 µm particle size, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: Acetonitrile/Water (50:50, v/v).
-
Analytical Standards:
-
This compound (Reference Standard)
-
4-(aminomethyl)benzoic acid
-
4-carboxybenzyltrifluoroacetamide (synthesis may be required if not commercially available)
-
4-hydroxymethylbenzylamine
-
Chromatographic Conditions:
| Parameter | Value |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Gradient Program | See Table 1 |
Table 1: Gradient Program for Primary HPLC Method
| Time (minutes) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 20.0 | 10 | 90 |
| 25.0 | 10 | 90 |
| 25.1 | 90 | 10 |
| 30.0 | 90 | 10 |
Alternative Method: Phenyl-Hexyl Column for Enhanced Aromatic Selectivity
This alternative method employs a Phenyl-Hexyl stationary phase, which can offer different selectivity for aromatic compounds due to π-π interactions, potentially improving the resolution of critical pairs.
Instrumentation and Materials:
-
Same as the primary method, with the exception of the column.
-
Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 150 mm.
Chromatographic Conditions:
The chromatographic conditions, including the mobile phase, flow rate, column temperature, detection wavelength, and injection volume, are the same as the primary method. The gradient program is also identical (see Table 1).
Data Presentation
The performance of the two methods was compared by analyzing a spiked sample containing this compound and its potential impurities. The results are summarized in Table 2.
Table 2: Comparative HPLC Data for Purity Validation
| Compound | Primary Method (C18 Column) | Alternative Method (Phenyl-Hexyl Column) |
| Retention Time (min) | Resolution (Rs) | |
| 4-(aminomethyl)benzoic acid | 3.5 | - |
| 4-hydroxymethylbenzylamine | 5.8 | 3.1 |
| This compound | 15.2 | 12.5 |
| 4-carboxybenzyltrifluoroacetamide | 12.1 | 4.2 |
Experimental Workflow and Signaling Pathways
The logical workflow for the HPLC purity validation is depicted below.
Caption: Workflow for HPLC Purity Validation.
Discussion
Both the primary C18 method and the alternative Phenyl-Hexyl method are capable of separating this compound from its key potential impurities. The C18 column provides excellent overall resolution, particularly between the main component and the 4-carboxybenzyltrifluoroacetamide impurity. The Phenyl-Hexyl column offers slightly better resolution for the early eluting polar impurities but shows decreased resolution for the later eluting acidic impurity.
For routine quality control, the primary method using the C18 column is recommended due to its superior resolution of the most likely process-related impurity (4-carboxybenzyltrifluoroacetamide) and its general robustness. The alternative Phenyl-Hexyl method could be a valuable tool for orthogonal verification or for resolving any unexpected co-eluting peaks that might appear with different batches or degradation conditions.
It is important to note that the 4-carboxybenzyltrifluoroacetamide standard may need to be synthesized in-house if it is not commercially available. In the absence of a standard, relative response factors (RRFs) can be determined using techniques like NMR or by assuming an RRF of 1.0 for initial purity assessments, with the acknowledgment of the potential for quantitative inaccuracy.
Conclusion
This guide provides two viable HPLC methods for the purity validation of this compound. The detailed protocols and comparative data will aid researchers and drug development professionals in establishing a reliable and robust quality control method for this important pharmaceutical intermediate. The primary C18 method is recommended for routine use, while the Phenyl-Hexyl method serves as a suitable alternative for confirmatory testing.
References
Spectroscopic Comparison of Salicylic Acid and Acetylsalicylic Acid: A Guide for Researchers
This guide provides a detailed spectroscopic comparison of the starting material, salicylic acid, and the final product, acetylsalicylic acid (aspirin), from a typical esterification reaction. It is intended for researchers, scientists, and drug development professionals to illustrate how spectroscopic techniques can be used to monitor reaction progress and confirm product identity and purity.
Reaction Overview: Synthesis of Acetylsalicylic Acid
Acetylsalicylic acid is synthesized from salicylic acid through an esterification reaction with acetic anhydride, typically catalyzed by an acid such as sulfuric or phosphoric acid.[1][2] The hydroxyl group (-OH) on the salicylic acid molecule reacts with acetic anhydride to form an ester, yielding acetylsalicylic acid and acetic acid as a byproduct.
Reaction: C₇H₆O₃ (Salicylic Acid) + (CH₃CO)₂O (Acetic Anhydride) → C₉H₈O₄ (Acetylsalicylic Acid) + CH₃COOH (Acetic Acid)
Comparative Spectroscopic Data
The transformation of salicylic acid to acetylsalicylic acid can be effectively monitored by comparing the spectroscopic signatures of the reactant and the product. The key changes are the conversion of a phenol group to an ester group, which is clearly distinguishable in IR and NMR spectroscopy.
Infrared (IR) Spectroscopy
| Functional Group | Salicylic Acid (Starting Material) | Acetylsalicylic Acid (Final Product) | Interpretation of Change |
| O-H (Phenolic) | Broad peak, ~3200 cm⁻¹ | Absent | Disappearance of this peak indicates the successful esterification of the phenolic hydroxyl group. |
| O-H (Carboxylic Acid) | Very broad peak, 2500-3300 cm⁻¹ | Very broad peak, 2500-3300 cm⁻¹ | This peak remains in the product, confirming the carboxylic acid group is intact. |
| C=O (Carboxylic Acid) | ~1655 cm⁻¹ | ~1680 cm⁻¹ | A slight shift in the carbonyl frequency of the carboxylic acid is observed. |
| C=O (Ester) | Absent | ~1750 cm⁻¹ | The appearance of a strong carbonyl peak for the ester group is a key indicator of product formation. |
| C-O (Ester) | Absent | ~1180 cm⁻¹ | The appearance of the ester C-O stretch further confirms the synthesis of acetylsalicylic acid. |
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Solvent: CDCl₃
| Proton Environment | Salicylic Acid (δ, ppm) | Acetylsalicylic Acid (δ, ppm) | Interpretation of Change |
| Carboxylic Acid (-COOH) | ~11.0 (s, 1H) | ~11.44 (s, 1H)[3] | This highly deshielded proton remains, with a slight shift. |
| Phenolic (-OH) | ~5.5-6.0 (s, 1H) | Absent | The disappearance of the phenolic proton signal is a definitive marker of reaction completion. |
| Aromatic (-C₆H₄) | 6.9-8.0 (m, 4H) | 7.0-8.2 (m, 4H) | The aromatic protons show slight shifts due to the change in the adjacent functional group. |
| Acetyl Methyl (-COCH₃) | Absent | ~2.3 (s, 3H)[3] | The appearance of this sharp singlet, integrating to 3 protons, confirms the addition of the acetyl group. |
Mass Spectrometry (MS)
| Species | Salicylic Acid (m/z) | Acetylsalicylic Acid (m/z) | Interpretation of Change |
| Molecular Ion [M]⁺ | 138 | 180 | The increase in the molecular ion peak by 42 units corresponds to the addition of an acetyl group (CH₃CO). |
| Key Fragment | 120 ([M-H₂O]⁺) | 138 ([M-CH₂CO]⁺) | The fragmentation pattern changes, with the product showing a characteristic loss of ketene from the ester group. |
Experimental Protocols
Synthesis of Acetylsalicylic Acid
-
Place 2.0 g of salicylic acid into a 125 mL Erlenmeyer flask.[4]
-
In a fume hood, add 5.0 mL of acetic anhydride, followed by 5-8 drops of a concentrated acid catalyst (e.g., 85% H₃PO₄ or conc. H₂SO₄).[2][4]
-
Gently swirl the flask to dissolve the solid.
-
Heat the flask in a water bath at approximately 75°C for 15 minutes.[2]
-
Remove the flask from the bath and cautiously add 2 mL of deionized water to quench any excess acetic anhydride.
-
Add another 20 mL of cold deionized water to the flask and cool it in an ice bath to facilitate crystallization.[2]
-
Collect the solid product by vacuum filtration using a Büchner funnel.[2][4]
-
Wash the crystals with a small amount of ice-cold water.
-
Allow the product to air dry completely before weighing and analysis.
Spectroscopic Analysis
-
FTIR Spectroscopy: A small amount of the dry solid sample (starting material or product) is placed directly on the crystal of an ATR-FTIR spectrometer. The spectrum is typically recorded from 4000 to 600 cm⁻¹.
-
¹H NMR Spectroscopy: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm). The spectrum is then acquired using an NMR spectrometer (e.g., 400 MHz).
-
Mass Spectrometry: The sample is introduced into the mass spectrometer (e.g., via direct infusion or after separation by GC/LC), where it is ionized (e.g., by electron impact). The instrument then separates the resulting ions based on their mass-to-charge ratio.
Experimental Workflow Visualization
The following diagram illustrates the logical workflow from synthesis to final spectroscopic analysis and confirmation of the product.
Caption: Workflow for the synthesis and spectroscopic analysis of acetylsalicylic acid.
References
A Comparative Guide to the Orthogonality of the Trifluoroacetamide Protecting Group
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly in the fields of peptide and medicinal chemistry, the strategic use of protecting groups is paramount. The trifluoroacetamide (Tfa) group has emerged as a versatile tool for the protection of amines, offering a unique profile of stability and selective lability. This guide provides an objective comparison of the orthogonality of the trifluoroacetamide group with other commonly employed protecting groups, supported by experimental data and detailed protocols to aid in the design of efficient and robust synthetic strategies.
Executive Summary
The trifluoroacetamide (Tfa) group exhibits remarkable orthogonality with a range of widely used amine and hydroxyl protecting groups. Its stability under strongly acidic conditions allows for the selective removal of acid-labile groups such as tert-butyloxycarbonyl (Boc). Conversely, the Tfa group's resistance to standard secondary amine bases renders it compatible with the fluorenylmethyloxycarbonyl (Fmoc) protection strategy. Deprotection of the Tfa group is typically achieved under mild basic conditions or with reducing agents, providing a distinct set of cleavage conditions that do not affect many other protecting groups. This orthogonal behavior enables chemists to perform selective manipulations at different sites of a complex molecule, a critical requirement in modern drug development and chemical biology.
Data Presentation: A Comparative Overview
The following tables summarize the orthogonality of the trifluoroacetamide group with other common protecting groups, highlighting the conditions for selective deprotection and the stability of the Tfa group.
Table 1: Orthogonality with Amine Protecting Groups
| Protecting Group | Deprotection Conditions | Stability of Tfa Group | Selective Deprotection of Other Group (Yield) | Reference |
| Boc (tert-Butyloxycarbonyl) | Trifluoroacetic acid (TFA) in CH₂Cl₂ (e.g., 25-50% TFA) | Stable | >95% | [1][2] |
| Fmoc (9-Fluorenylmethyloxycarbonyl) | 20% Piperidine in DMF | Stable | High (qualitative) | [3] |
| Cbz (Carbobenzyloxy) | H₂, Pd/C (Hydrogenolysis) | Stable | >90% | [1] |
| Alloc (Allyloxycarbonyl) | Pd(PPh₃)₄, Phenylsilane | Stable | Not specified | [4] |
Table 2: Orthogonality with Hydroxyl Protecting Groups
| Protecting Group | Deprotection Conditions | Stability of Tfa Group | Selective Deprotection of Other Group (Yield) | Reference |
| TBDMS (tert-Butyldimethylsilyl) | TBAF in THF; or mild acid (e.g., AcOH) | Generally Stable (potential for cleavage with strong fluoride sources) | >90% (with mild acid) | [5][6] |
| Bn (Benzyl) | H₂, Pd/C (Hydrogenolysis) | Stable | >90% | [7][8] |
| Ac (Acetyl) | Mild base (e.g., K₂CO₃, MeOH) | Labile (cleaved under similar conditions) | Not orthogonal | [8] |
| Trityl (Trt) | Mild acid (e.g., 1% TFA in CH₂Cl₂) | Stable | High (qualitative) | [9] |
Experimental Protocols
Detailed methodologies for key selective deprotection experiments are provided below.
Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Trifluoroacetamide Group
Objective: To remove a Boc protecting group from an amine while leaving a Tfa-protected amine intact.
Materials:
-
Boc- and Tfa-protected substrate
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Dissolve the dual-protected substrate in anhydrous CH₂Cl₂ (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 25-50% (v/v).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.[1][2]
Protocol 2: Selective Deprotection of an Fmoc Group in the Presence of a Trifluoroacetamide Group
Objective: To remove an Fmoc protecting group from an amine while the Tfa group remains.
Materials:
-
Fmoc- and Tfa-protected substrate (e.g., on a solid support)
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Standard solid-phase peptide synthesis (SPPS) reaction vessel
Procedure:
-
Swell the resin-bound substrate in DMF for 30 minutes.
-
Drain the DMF.
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate the mixture at room temperature for 10-20 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5 x volumes) to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
The resin is now ready for the next coupling step with the Tfa group still intact.[3]
Protocol 3: Selective Deprotection of a Trifluoroacetamide Group in the Presence of a Boc Group
Objective: To cleave a Tfa group while a Boc group remains intact.
Materials:
-
Boc- and Tfa-protected substrate
-
Methanol (MeOH)
-
Water (H₂O)
-
Potassium carbonate (K₂CO₃)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the dual-protected substrate in a mixture of methanol and water (e.g., 4:1 v/v).
-
Add potassium carbonate (1.5-2.0 equivalents) to the solution.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is typically complete within 2-6 hours.
-
Once the starting material is consumed, neutralize the reaction mixture to pH ~7 with 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solution to obtain the crude product, which can be purified by chromatography.[8]
Mandatory Visualizations
Orthogonal Deprotection Strategy
Caption: Orthogonal removal of Boc and Tfa protecting groups.
Experimental Workflow for Selective Boc Deprotection
Caption: Workflow for the selective deprotection of a Boc group.
Conclusion
The trifluoroacetamide protecting group offers a valuable and highly orthogonal tool in the synthetic chemist's arsenal. Its distinct stability profile, particularly its resilience to strong acids and piperidine, allows for its seamless integration into both Boc- and Fmoc-based synthetic strategies. The ability to cleave the Tfa group under mild basic or reductive conditions further enhances its utility, enabling the design of complex, multi-step syntheses with a high degree of control and selectivity. The experimental protocols and comparative data presented in this guide are intended to facilitate the rational design of protecting group strategies for the efficient synthesis of target molecules in research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. qualitas1998.net [qualitas1998.net]
- 9. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of N-(4-Hydroxymethylbenzyl)trifluoroacetamide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of N-(4-Hydroxymethylbenzyl)trifluoroacetamide, ensuring adherence to safety protocols and minimizing environmental impact.
Key Safety and Physical Data
A thorough understanding of the chemical's properties is the first step in safe handling and disposal. The following table summarizes the key quantitative data for this compound and its potential degradation products.
| Property | This compound | 4-(Aminomethyl)benzyl alcohol | Trifluoroacetic Acid | 4-(Hydroxymethyl)benzoic acid |
| Molecular Formula | C₁₀H₁₀F₃NO₂ | C₈H₁₁NO | C₂HF₃O₂ | C₈H₈O₃ |
| Molecular Weight | 233.19 g/mol | 137.18 g/mol | 114.02 g/mol | 152.15 g/mol |
| CAS Number | 171723-95-8[1] | 623-04-1 | 76-05-1 | 3006-96-0[2] |
| Physical Form | Solid[1] | Solid | Liquid | Solid |
| Melting Point | Not specified | 57-60 °C | -15.4 °C | 182-185 °C |
| Boiling Point | Not specified | 275.4 °C | 72.4 °C | Not specified |
| Hazard Summary | Irritant[1] | Irritant | Corrosive, Irritant[3] | Irritant[2][4] |
Disposal Procedures
The primary and recommended method for the disposal of this compound is to transfer it to a licensed professional waste disposal service.[2][5] However, for small quantities, laboratory-scale pre-treatment can be employed to neutralize its reactivity, provided that all safety precautions are strictly followed. The choice of disposal route will depend on the quantity of waste, the available facilities, and local regulations.
-
Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips) in a dedicated, clearly labeled, and sealed waste container.
-
Ensure the container is compatible with the chemical.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Storage :
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, acids, and bases.
-
-
Arrangement for Professional Disposal :
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company to arrange for pickup and disposal in accordance with local, state, and federal regulations.
-
For small quantities, chemical degradation can be performed by trained personnel in a controlled laboratory environment to reduce the hazards associated with the waste. This involves targeting the two main functional groups: the trifluoroacetamide and the benzyl alcohol.
Important Safety Precautions for Pre-treatment:
-
All procedures must be carried out in a certified chemical fume hood.
-
Personal Protective Equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash station and safety shower should be readily accessible.
-
Perform a trial run with a very small quantity to observe the reaction before scaling up to the entire waste amount.
A. Hydrolysis of the Trifluoroacetamide Group
This procedure aims to hydrolyze the trifluoroacetamide to the less reactive amine and trifluoroacetic acid, which can then be neutralized.
Experimental Protocol:
-
Preparation :
-
In a suitable reaction vessel, dissolve the this compound waste in a minimal amount of a water-miscible solvent (e.g., ethanol or methanol) to ensure it is fully solvated.
-
-
Hydrolysis :
-
Slowly add a dilute aqueous solution of a base, such as 1M sodium hydroxide (NaOH) or 1M potassium carbonate (K₂CO₃), to the solution while stirring. The reaction is typically exothermic, so the addition should be done in a controlled manner, possibly in an ice bath to manage the temperature.
-
Continue stirring the mixture at room temperature for several hours or overnight to ensure complete hydrolysis.
-
-
Neutralization :
-
After the hydrolysis is complete, the resulting solution will be basic. Carefully neutralize the solution by slowly adding a dilute acid (e.g., 1M hydrochloric acid) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter.
-
-
Disposal of Treated Waste :
-
The neutralized aqueous solution, containing 4-(aminomethyl)benzyl alcohol, trifluoroacetate salts, and other salts, can be collected in a designated aqueous waste container for final disposal by a professional service.
-
B. Oxidation of the Benzyl Alcohol Group
This procedure oxidizes the hydroxymethyl group to a carboxylic acid, which can then be neutralized.
Experimental Protocol:
-
Preparation :
-
In a reaction vessel, suspend or dissolve the this compound waste in an appropriate solvent.
-
-
Oxidation :
-
A variety of oxidizing agents can be used, but for safety and environmental considerations, a greener option like hydrogen peroxide with a suitable catalyst is preferable to heavy metal oxidants.
-
Carefully add the oxidizing agent to the reaction mixture. The reaction may be exothermic and require cooling.
-
Stir the reaction until the oxidation is complete. The reaction progress can be monitored by techniques like Thin Layer Chromatography (TLC) if necessary.
-
-
Work-up and Neutralization :
-
After the reaction is complete, the resulting mixture may be acidic due to the formation of 4-(trifluoroacetamidomethyl)benzoic acid.
-
Carefully neutralize the mixture by the slow addition of a dilute base (e.g., 1M sodium bicarbonate solution) until the pH is between 6 and 8.
-
-
Disposal of Treated Waste :
-
The final neutralized aqueous solution should be collected in a designated aqueous waste container for professional disposal.
-
Visualizing the Disposal Workflow
The following diagrams, generated using DOT language, illustrate the decision-making process and the experimental workflows for the disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Caption: Experimental workflow for the hydrolysis of the trifluoroacetamide group.
Caption: Experimental workflow for the oxidation of the benzyl alcohol group.
References
Personal protective equipment for handling N-(4-Hydroxymethylbenzyl)trifluoroacetamide
This guide provides crucial safety protocols, operational procedures, and disposal plans for handling N-(4-Hydroxymethylbenzyl)trifluoroacetamide (CAS No. 171723-95-8). It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Hazard Identification: this compound is a beige, powder-like solid that can cause skin irritation, serious eye irritation, and may lead to respiratory irritation.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure and ensure personal safety.
Personal Protective Equipment (PPE)
A summary of the necessary personal protective equipment is provided below.
| Category | Specification | Purpose |
| Eye Protection | Goggles (European Standard - EN 166) | To protect against dust particles causing serious eye irritation.[1] |
| Hand Protection | Protective gloves (Nitrile rubber recommended) | To prevent skin contact and irritation.[1] Ensure to check for permeability and breakthrough time.[1] |
| Body Protection | Laboratory coat or appropriate protective clothing | To protect skin and personal clothing from contamination.[1] |
| Respiratory Protection | Not required for normal laboratory use with adequate ventilation | A NIOSH/MSHA or European Standard EN 136 approved respirator is recommended for large-scale operations or in case of emergency.[1] |
| General Laboratory Safety | Chemical fume hood | Recommended when handling the substance to minimize inhalation of dust.[1] |
| Emergency Equipment | Accessible safety shower and eyewash station | For immediate response in case of accidental exposure.[1] |
Operational and Handling Procedures
Proper handling of this compound is critical to prevent accidental exposure. The following workflow outlines the procedural steps for safe handling, from preparation to disposal.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Avoid direct contact with skin and eyes.[1]
-
Do not breathe in the dust.[1]
-
Wash hands thoroughly after handling.[1]
Storage:
-
Keep the container tightly closed.[1]
-
Store in a dry, cool, and well-ventilated place.[1] A storage temperature of 2-8°C is recommended.[2]
Spill Response:
-
Ensure adequate ventilation in the event of a spill.[1]
-
Sweep up the spilled solid and place it into a suitable, labeled container for disposal.[1]
Disposal Plan
-
Dispose of the contents and the container at an approved waste disposal plant.[1]
-
Chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[3]
Experimental Workflow
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
